5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
Description
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Properties
IUPAC Name |
5-bromo-4-chloro-6-methyl-2-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2/c1-4(2)8-11-5(3)6(9)7(10)12-8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCTYEFLRQLIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility data of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in organic solvents
<An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery and Development
Solubility, the ability of a substance to dissolve in a solvent, is a fundamental physicochemical property that profoundly impacts a compound's journey from a laboratory curiosity to a therapeutic agent.[1][2][3][4] In the realm of drug discovery and development, understanding the solubility of a new chemical entity (NCE) is not merely an academic exercise; it is a critical determinant of its potential success.[1][2][3][5] Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering a promising compound's clinical progression.[1][2][3][4]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[6][7][8] this compound, with its specific substitution pattern, represents a class of compounds with significant therapeutic potential. A thorough understanding of its solubility in a range of organic solvents is therefore paramount for its effective utilization in synthesis, purification, formulation, and various in vitro and in vivo studies.
This guide aims to provide a detailed technical resource on the solubility of this compound. We will explore the theoretical principles governing its dissolution, present a standardized protocol for experimental solubility determination, and discuss the interpretation and application of the resulting data.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties.[9] The structure of this compound features a pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms.[7][10] The substituents—a bromine atom, a chlorine atom, an isopropyl group, and a methyl group—each contribute to the overall polarity, lipophilicity, and potential for intermolecular interactions of the molecule.
Key Structural Features Influencing Solubility:
-
Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially increasing solubility in polar protic solvents.[9] However, the overall aromatic nature of the ring contributes to its lipophilicity.
-
Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and polarizability of the molecule. While they are electronegative, their contribution to overall polarity is complex and can influence interactions with various solvents.
-
Alkyl Groups (Isopropyl and Methyl): The isopropyl and methyl groups are nonpolar and contribute to the lipophilicity (hydrophobicity) of the compound, generally favoring solubility in nonpolar organic solvents.[9]
A comprehensive understanding of these structural attributes is essential for predicting and interpreting the solubility behavior of this compound across a spectrum of organic solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[11][12] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[11] The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.
Key Factors Governing Solubility:
-
Solvent Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, such as alcohols and water, have significant dipole moments and can engage in hydrogen bonding.[9] Nonpolar solvents, like hydrocarbons, have low dipole moments and primarily interact through weaker van der Waals forces.
-
Solute-Solvent Interactions: The extent of solubility depends on the balance of energy required to overcome solute-solute and solvent-solvent interactions versus the energy released upon the formation of solute-solvent interactions.[11]
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[13][14] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solute.
-
Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility.[9]
By considering these factors, researchers can make informed decisions about solvent selection for various applications, from chemical reactions to formulation development.
Experimental Determination of Solubility: A Step-by-Step Protocol
Accurate and reproducible solubility data is crucial for any research and development program. The following section outlines a detailed protocol for determining the solubility of this compound in various organic solvents using the reliable shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[15][16][17]
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) of HPLC grade or higher
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
Experimental Workflow Diagram
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. scialert.net [scialert.net]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teachy.ai [teachy.ai]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Solvent - Wikipedia [en.wikipedia.org]
- 12. chem.ws [chem.ws]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pharmajournal.net [pharmajournal.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Safety Data Sheet (SDS) and handling precautions for 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
Technical Safety Guide: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
Executive Summary & Scientific Rationale
This guide provides a comprehensive safety and handling framework for This compound (CAS: 1353101-79-7). As a poly-functionalized halogenated pyrimidine, this compound serves as a high-value scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (
The Safety Paradox: While specific toxicological data for this exact CAS number is limited in public registries, structural activity relationship (SAR) analysis of analogous chloropyrimidines dictates that we treat this substance as a high-potency alkylating agent and a corrosive . The presence of the C4-chlorine atom, activated by the pyrimidine nitrogen, renders it highly reactive toward biological nucleophiles (e.g., cysteine residues in proteins), necessitating strict containment protocols.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1353101-79-7 |
| Synonyms | 5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine |
| Molecular Formula | |
| Molecular Weight | 249.53 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low water solubility |
| LogP (Predicted) | ~3.4 (Lipophilic – High skin absorption potential) |
| Reactivity | Electrophilic at C4 (susceptible to |
Hazard Identification (GHS Classification)
Note: In the absence of a substance-specific harmonized GHS classification, the following is derived from "Read-Across" toxicology of structural analogs (e.g., 5-Bromo-2,4-dichloropyrimidine).
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] | Irreversible alkylation of keratin and dermal proteins. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | Systemic absorption via GI tract; metabolic activation. |
| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction. | Haptenization of skin proteins leading to T-cell response. |
| Eye Damage | 1 | H318: Causes serious eye damage.[2] | Corrosive injury to corneal epithelium. |
Precautionary Highlights:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5][6][7]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][5] Rinse skin with water.[1][2][5][8]
Engineering Controls & Containment Strategy
The hierarchy of controls must prioritize isolation over PPE.
A. Primary Containment
-
Solid Handling: All weighing and transfer of the solid must occur within a Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Balance Enclosure .
-
Solution Preparation: Once dissolved, the vapor pressure is reduced, but the solution remains corrosive. Continue work in the fume hood.
-
Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the powder.
B. Ventilation Failure Protocol
In the event of a fume hood alarm:
-
Sash Down: Immediately close the sash to the lowest position.
-
Secure: Cap all open vessels if safe to do so.
-
Evacuate: Leave the immediate lab area and notify the safety officer.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against halogenated heterocycles in organic solvents due to rapid permeation.
| Body Part | Recommended PPE | Rationale |
| Hands (Dry Solid) | Double Nitrile Gloves (min 5 mil outer). | Provides mechanical barrier and sufficient time to doff if contaminated. |
| Hands (In Solution) | Silver Shield® (Laminate) under Nitrile. | Halogenated pyrimidines in DCM/DMF can permeate nitrile in <5 mins. Laminate offers >4h breakthrough. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient for corrosives; prevents vapor/splash entry. |
| Respiratory | N95/P2 (if hood unavailable - Emergency only). | Particulate protection.[5] Use Full-Face Respirator with Organic Vapor/Acid Gas cartridges for spills. |
| Body | Tyvek® Lab Coat or Chemical Apron. | Prevents dust accumulation on cotton clothing which can contact skin later. |
Operational Protocols
Protocol A: Safe Weighing & Solubilization
-
Preparation: Place a disposable balance draft shield or weighing boat inside the fume hood.
-
Transfer: Use a disposable spatula. Do not use metal spatulas that may cause static discharge or cross-contamination.
-
Solubilization: Add solvent (e.g., DMSO) slowly to the solid.
-
Caution: Exothermic solvation is possible.
-
-
Decontamination: Wipe the balance area with a tissue soaked in 5% sodium thiosulfate (nucleophilic quench) followed by water, then dispose of the tissue as hazardous waste.
Protocol B: Reaction Quenching
-
Risk: Unreacted this compound is an environmental toxin.
-
Method: Treat reaction mixtures containing the starting material with an amine nucleophile (e.g., morpholine or ethanolamine) or mild aqueous base to hydrolyze the C-Cl bond before disposal. Verify consumption by TLC/LCMS.
Emergency Response & Spill Management
Spill Response Workflow
Figure 1: Decision logic for spill remediation. Note the distinction between solid and liquid containment.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open. Do not use neutralization agents in the eye. Seek ophthalmologist immediately.
-
Skin Contact: Wash with soap and water for 15 minutes.[1][8] If "sticky" feeling persists, the lipophilic compound may be absorbing; continue washing and seek medical aid.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Storage & Stability
-
Temperature: Store refrigerated (2-8°C). Halogenated pyrimidines can degrade slowly at room temperature, releasing corrosive HX (hydrogen halide) gases.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire.[5]
-
Strong Bases: Rapid hydrolysis/exotherm.
-
Moisture: Hydrolysis of the C-Cl bond over time.
-
Disposal Considerations
Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.
-
Waste Stream: Segregate as "Halogenated Organic Solids/Liquids".
-
Labeling: Clearly mark as "Toxic" and "Corrosive".
-
Destruction: High-temperature incineration is the preferred method to ensure complete destruction of the pyrimidine ring.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56965646 (5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Structural Analysis of 2-Isopropyl-6-methylpyrimidine Derivatives
This guide provides a comprehensive structural and synthetic analysis of 2-isopropyl-6-methylpyrimidine derivatives. It is designed for medicinal chemists and structural biologists, moving beyond basic characterization to explore the conformational dynamics, tautomeric equilibria, and synthetic utility of this scaffold in drug discovery.
Technical Whitepaper | Version 1.0
Executive Summary: The Scaffold Advantage
The 2-isopropyl-6-methylpyrimidine moiety represents a privileged scaffold in medicinal chemistry and agrochemistry. Best known as the core pharmacophore of the organophosphate Diazinon , this structure offers a unique balance of lipophilicity and steric bulk.
-
The 2-Isopropyl Group: Provides significant steric hindrance and lipophilicity (
modulation), protecting the N1/N3 positions from metabolic oxidation while enhancing hydrophobic pocket binding. -
The 6-Methyl Group: Breaks symmetry, introducing distinct electronic environments for C4 and C5, which facilitates regioselective functionalization.
-
Tautomeric Versatility: The parent compound, 2-isopropyl-6-methyl-4-pyrimidinol, exhibits dynamic keto-enol tautomerism, critically influencing its solid-state packing and reactivity profiles.
Synthesis & Functionalization Workflow
To access this scaffold, researchers typically employ a condensation strategy that establishes the pyrimidine ring with the alkyl substituents already in place. The following workflow outlines the "Amidine Route," which is preferred for its scalability and regiocontrol.
Core Synthesis Protocol
Reaction: Condensation of Isobutyramidine with Ethyl Acetoacetate.
-
Precursor Formation: Isobutyronitrile is converted to isobutyramidine hydrochloride via the Pinner reaction (HCl/EtOH) or direct amination.
-
Cyclization: The amidine is refluxed with ethyl acetoacetate in the presence of a base (e.g., NaOEt or NaOH).
-
Mechanism: Nucleophilic attack of the amidine nitrogen on the keto-ester ketone, followed by cyclization and dehydration.
-
Result: Formation of 2-isopropyl-6-methyl-4(3H)-pyrimidinone (often isolated as the pyrimidinol tautomer).
Downstream Derivatization
Once the 4-hydroxy/keto core is established, it serves as a divergence point for library generation.
Figure 1: Synthetic workflow from raw materials to functionalized drug candidates. The 4-position is the primary vector for diversification.
Structural Characterization & Spectroscopic Signatures[1][2][3][4][5][6][7][8]
Tautomeric Equilibrium (Keto vs. Enol)
A critical aspect of this scaffold is the equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms.[1]
-
Solution Phase: In polar solvents (DMSO, MeOH), the equilibrium shifts, often showing rapid exchange.
-
Solid State: X-ray crystallography confirms that the molecule crystallizes predominantly in the keto form .
-
Crystal System: Monoclinic, Space Group
. -
Packing: Molecules form centrosymmetric dimers linked by pairs of intermolecular
hydrogen bonds, generating ring motifs.[1] This strong dimerization explains the high melting point and low solubility in non-polar solvents.
-
NMR Spectroscopy Guide
When analyzing derivatives, the 2-isopropyl group provides a diagnostic splitting pattern.
| Moiety | Proton ( | Multiplicity | Carbon ( | Notes |
| 2-CH(CH | 1.20 - 1.30 | Doublet ( | ~20 - 22 | Methyls are equivalent unless a chiral center exists elsewhere. |
| 2-CH(CH | 2.80 - 3.00 | Septet | ~35 - 37 | Deshielded by the aromatic ring current. |
| 6-CH | 2.20 - 2.35 | Singlet | ~24 | Diagnostic for the 6-position; shifts downfield if 4-position is electron-withdrawing. |
| 5-H | 6.00 - 6.50 | Singlet | ~105 - 110 | Highly sensitive to substituents at position 4. |
Critical Insight - Anisochronicity:
If you derivatize the 4-position with a chiral amine (creating a chiral center), the two methyl groups of the 2-isopropyl moiety will become diastereotopic . They will appear as two distinct doublets in the
Experimental Protocols
Protocol A: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol
Validation: This protocol yields the core scaffold used for Diazinon and related analogs.
-
Reagents: Isobutyramidine hydrochloride (0.1 mol), Ethyl acetoacetate (0.1 mol), Sodium hydroxide (0.12 mol, aq), Ethanol (50 mL).
-
Procedure:
-
Dissolve isobutyramidine HCl in ethanol.
-
Add ethyl acetoacetate followed by the NaOH solution dropwise at 0–5°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours (or reflux for 1 hour for higher conversion).
-
Acidify the solution to pH ~5 with dilute HCl.
-
Observation: The product precipitates as a white/off-white solid.[2]
-
-
Purification: Recrystallize from ethanol/water.
-
QC Check: Melting point should be distinct (check literature, typically >150°C for the keto form).
H NMR must show the characteristic isopropyl septet.
Protocol B: Differentiation of Regioisomers (NOESY)
When synthesizing complex derivatives, confirming the position of the methyl group (6-Me vs 5-Me) is vital.
-
Setup: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Target Interaction: Look for a cross-peak between the Ring Methyl (6-Me) and the Ring Proton (5-H) .
-
Interpretation:
-
Strong Cross-peak: Indicates the methyl is at position 6, adjacent to the 5-H proton.
-
No Cross-peak: Suggests the methyl might be at position 5 (no adjacent proton) or the ring is fully substituted.
-
Structure-Activity Relationship (SAR) Logic
The 2-isopropyl-6-methylpyrimidine scaffold is not just a linker; it is an active participant in binding kinetics.
Figure 2: Pharmacophore mapping of the scaffold. The 2-isopropyl group is critical for hydrophobic anchoring.
Mechanistic Insights for Drug Design
-
Steric Shielding: The bulky isopropyl group at C2 hinders nucleophilic attack at the N1/N3 positions, increasing the chemical stability of the drug in physiological pH.
-
Lipophilic Efficiency: The scaffold adds approximately +2.5 to the cLogP, improving membrane permeability. However, if the target is cytosolic, solubilizing groups (e.g., morpholine, piperazine) must be added at the C4 position to counteract this hydrophobicity.
References
-
Hemamalini, M., & Fun, H. K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one.[3][4] Acta Crystallographica Section E: Structure Reports Online.
-
PubChem. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol (Compound Summary). National Library of Medicine.
- Gysin, H. (1954). Über einige neue Insektizide (Diazinon). Chimia. (Foundational chemistry of the Diazinon scaffold).
-
Yokley, R. A., et al. (2000).[5] Determination of Diazinon and Its Metabolites in Biological Samples. Journal of Agricultural and Food Chemistry.
Sources
The Strategic Role of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Enduring Legacy of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile foundation for the design of novel therapeutics. The pyrimidine ring system is a quintessential example of such a scaffold.[1] As a fundamental component of nucleobases in DNA and RNA, its inherent biocompatibility and diverse chemical reactivity have made it a cornerstone in the development of a vast array of drugs.[1][2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] This guide delves into the specific role and potential of a highly functionalized derivative, 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine, as a strategic building block in the synthesis of complex pharmaceuticals. While direct literature on this exact molecule is sparse, its structural motifs are present in key intermediates of blockbuster drugs, underscoring its significance as a versatile synthon for drug discovery and development.
Synthetic Strategy and Molecular Architecture
The synthesis of this compound, while not explicitly detailed in publicly available literature, can be logically deduced from established methodologies for the synthesis of related polysubstituted pyrimidines. The construction of this molecule would likely involve a multi-step sequence, leveraging regioselective halogenation and the introduction of the isopropyl and methyl groups.
A plausible synthetic approach would commence with a commercially available pyrimidine precursor, followed by sequential halogenation and alkylation steps. The precise order of these reactions would be critical to ensure the desired regiochemistry. For instance, starting from a suitable 2-isopropyl-6-methylpyrimidin-4-ol, chlorination using a reagent like phosphorus oxychloride (POCl₃) would yield the 4-chloro derivative. Subsequent bromination at the 5-position, a common reaction for electron-rich pyrimidine rings, would lead to the final product. The reaction conditions, including temperature and choice of solvent, would need to be carefully optimized to maximize yield and minimize the formation of isomers.[4]
Caption: Plausible synthetic route for this compound.
A Key Intermediate in Statin Synthesis: The Rosuvastatin Connection
The true value of this compound in medicinal chemistry is illuminated by its structural similarity to key intermediates in the synthesis of Rosuvastatin.[5] Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of hypercholesterolemia.[6][7] The synthesis of Rosuvastatin involves the intricate assembly of a complex molecule, and a highly substituted pyrimidine core is a central feature.
One of the pivotal intermediates in Rosuvastatin synthesis is 5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine.[5] The presence of the isopropyl group at the 6-position of the pyrimidine ring is a critical structural element. This strongly suggests that this compound is a valuable precursor for the synthesis of Rosuvastatin and its analogs. The bromo and chloro substituents on this building block offer orthogonal reactivity, allowing for selective functionalization to introduce the other necessary components of the final drug molecule.
Caption: Inhibition of the HMG-CoA reductase pathway by Rosuvastatin.
Chemical Reactivity and Synthetic Versatility
The synthetic utility of this compound is derived from the differential reactivity of its two halogen substituents. This allows for a stepwise and regioselective approach to the construction of more complex molecules.[8]
-
Nucleophilic Aromatic Substitution at the C4-Position: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to build diverse molecular libraries.
-
Cross-Coupling Reactions at the C5-Position: The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[9] This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing aryl, heteroaryl, and other functional groups.
This orthogonal reactivity is a key asset in medicinal chemistry, as it allows for the systematic exploration of the chemical space around the pyrimidine core to optimize for potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for derivatives of this compound are not available, general principles from related pyrimidine-based inhibitors, particularly kinase inhibitors, can provide valuable insights.[10][11]
-
The Pyrimidine Core: The pyrimidine scaffold itself often acts as a hinge-binding motif in kinase inhibitors, mimicking the adenine ring of ATP.[12]
-
Substituents at the 2- and 6-positions: The isopropyl group at the 2-position and the methyl group at the 6-position are likely to interact with hydrophobic pockets within the target protein's binding site. The size and nature of these alkyl groups can significantly influence binding affinity and selectivity.
-
The 5-Bromo Substituent: The bromine atom at the 5-position can serve multiple roles. It can act as a key interaction point through halogen bonding, or it can be a synthetic handle for introducing larger substituents that can probe deeper into the binding pocket.
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is primarily a site for synthetic modification. The nature of the substituent introduced at this position can have a profound impact on the compound's biological activity and physicochemical properties.
Table 1: Representative Biological Activities of Substituted Pyrimidine Derivatives
| Compound Class | Target | IC₅₀ (nM) | Reference |
| 4-(Phenylamino)pyrimido[5,4-d]pyrimidines | EGFR | 20-30 | [12] |
| 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine | EGFR | 0.08 | [13] |
| 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.5-10 | [14] |
Note: The data in this table is for structurally related pyrimidine derivatives and is intended to be illustrative of the potential potency of compounds that can be synthesized from the title molecule.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF) is added the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, DIPEA, 2.0 eq).
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-5-bromo-2-isopropyl-6-methylpyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C5-Position
-
In an inert atmosphere, a mixture of the 4-substituted-5-bromo-2-isopropyl-6-methylpyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is prepared.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled and partitioned between an organic solvent and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 5-aryl-4-substituted-2-isopropyl-6-methylpyrimidine.
Conclusion: A Building Block with Strategic Importance
This compound represents a highly versatile and strategically important building block in medicinal chemistry. Its structural features are directly relevant to the synthesis of blockbuster drugs like Rosuvastatin, highlighting its potential in the development of new therapeutics. The orthogonal reactivity of its halogen substituents provides a powerful platform for the creation of diverse molecular libraries, enabling the systematic exploration of structure-activity relationships. As the demand for novel and effective pharmaceuticals continues to grow, the utility of such well-defined and functionalized synthons will undoubtedly play a pivotal role in the future of drug discovery.
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Rewcastle GW, et al. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997 Nov 21;40(24):3915-25. Available from: [Link]
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The Chemistry Behind Rosuvastatin: Understanding Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Fry DW, et al. Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. J Med Chem. 1996;39(23):4614-22. Available from: [Link]
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Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Rewcastle GW, et al. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. J Med Chem. 1998 Feb 26;41(5):742-51. Available from: [Link]
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DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Thermodynamic Properties of Halogenated Pyrimidine Intermediates: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
Halogenated pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological efficacy is intimately linked to their physicochemical properties, which are governed by the laws of thermodynamics. Understanding the thermodynamic landscape of these intermediates—their stability, reactivity, and interaction energetics—is not merely an academic exercise; it is a critical prerequisite for rational drug design, process optimization, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core thermodynamic principles, state-of-the-art experimental and computational methodologies, and practical applications related to halogenated pyrimidine intermediates.
The Strategic Importance of Thermodynamics in Pyrimidine-Based Drug Development
The journey from a promising chemical intermediate to a successful drug is paved with challenges, many of which are thermodynamic in nature. The stability of a compound on the shelf, the feasibility of a synthetic route, and the affinity of a drug for its biological target are all dictated by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[2][3]
Halogenation is a powerful tool in the medicinal chemist's arsenal. The introduction of a halogen atom (F, Cl, Br, I) to a pyrimidine scaffold can profoundly alter its electronic properties, conformation, and non-covalent interaction potential.[4] This, in turn, modulates the compound's thermodynamic profile. For instance, the high electronegativity of fluorine in 5-fluorouracil is key to its mechanism of action, while the ability of heavier halogens to participate in "halogen bonding" can enhance binding affinity to protein targets.[1][5][6] A thorough thermodynamic characterization provides the quantitative data needed to:
-
Predict Reaction Spontaneity: Determine if a proposed synthetic step is feasible under given conditions.[7]
-
Optimize Process Chemistry: Maximize yield and minimize byproducts by understanding the energetic landscape of a reaction.[8]
-
Ensure API Stability: Assess the thermal stability of intermediates and final compounds to define storage and handling conditions.[9][10]
-
Guide Rational Drug Design: Elucidate the energetic drivers of drug-target interactions to improve binding affinity and selectivity.[11][12]
Fundamental Thermodynamic Concepts
The behavior of any chemical system is governed by the interplay of three key thermodynamic parameters, linked by the Gibbs free energy equation.[2][3]
ΔG = ΔH - TΔS
-
Gibbs Free Energy (ΔG): Represents the energy available to do useful work. A negative ΔG indicates a spontaneous (thermodynamically favorable) process, while a positive ΔG indicates a non-spontaneous process.[2]
-
Enthalpy (ΔH): The heat content of a system. A negative ΔH (exothermic) signifies the release of heat, often associated with the formation of stable bonds. A positive ΔH (endothermic) signifies the absorption of heat.[13] The standard enthalpy of formation (ΔfH°)—the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states—is a crucial measure of a molecule's intrinsic stability.[13][14][15]
-
Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable.
The relationship between these parameters determines the feasibility of a chemical transformation.
Caption: Schematic of a halogen bond between a donor and an acceptor molecule.
Experimental Workflows for Thermodynamic Characterization
A multi-faceted experimental approach is necessary to build a complete thermodynamic profile of a halogenated pyrimidine intermediate. Calorimetry stands as the gold standard for directly measuring heat changes associated with physical transitions and chemical interactions. [11]
Caption: Integrated workflow for the thermodynamic characterization of intermediates.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are cornerstone techniques for assessing thermal stability. [16][17]DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass. Together, they provide critical data on melting points, decomposition temperatures, and phase transitions.
Exemplary Protocol: DSC for Thermal Stability Screening
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy. This is a critical step for data integrity.
-
Sample Preparation: Accurately weigh 2-5 mg of the halogenated pyrimidine intermediate into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above any expected transitions (e.g., 350°C).
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C).
-
Melting Point (Tm): Identify the sharp endothermic peak. The onset temperature is typically reported as the melting point.
-
Decomposition (Td): Identify the onset of a broad, often exothermic, event that corresponds to mass loss observed in a parallel TGA experiment.
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the thermodynamics of binding interactions in solution. [11][18]It is invaluable for characterizing the binding of a pyrimidine-based drug candidate to its protein or nucleic acid target. [19][20]ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. [21][22]
Computational Chemistry: Predicting Thermodynamic Properties
While experimental methods are essential, computational models provide invaluable predictive power, enabling the screening of virtual libraries and the rationalization of experimental findings. [23]
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can accurately calculate the electronic structure of molecules. [24]This allows for the prediction of key thermodynamic properties, including the standard enthalpy of formation (ΔfH°), which is difficult to measure for complex molecules. [25][26]* Statistical Mechanics: These principles bridge the gap between the microscopic properties of individual molecules (from QM) and the macroscopic thermodynamic properties of a bulk sample. [23][27] Computational studies can, for example, elucidate the most reactive sites for chlorination on a pyrimidine ring from both kinetic and thermodynamic perspectives, guiding synthetic strategy. [24]
Case Study: 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a widely used chemotherapy drug and a classic example of a halogenated pyrimidine. [9]Its thermodynamic properties have been a subject of study to ensure its stability and understand its behavior.
-
Thermal Stability: Studies using a combination of Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, DSC, and X-ray diffraction (XRD) have shown that 5-FU is thermally stable up to approximately 275°C. [9][10]Complete thermal breakdown occurs around 285°C. [9][10]This information is vital for pharmaceutical formulation and manufacturing processes.
-
Aqueous Stability: The stability of 5-FU in aqueous solution is pH-dependent. Studies have investigated its hydrolysis kinetics, finding that it has noticeable hydrolysis in acidic solutions but is more stable in alkaline solutions. [28]The Gibbs free energy (ΔG) for its acidic hydrolysis was found to be small (not exceeding 10 kJ/mol), indicating weak driving forces for this spontaneous process. [28][29]
Property Value Source Thermal Stability Limit ~275 °C [9][10] Thermal Decomposition ~285 °C [9][10] Aqueous Hydrolysis Spontaneous in acidic pH [28][29]
Conclusion
The thermodynamic properties of halogenated pyrimidine intermediates are not peripheral details but core parameters that profoundly influence the entire drug development pipeline. From dictating the feasibility of a synthetic reaction to governing the binding affinity at a biological target, a comprehensive understanding of enthalpy, entropy, and Gibbs free energy is indispensable. By integrating state-of-the-art experimental techniques like DSC and ITC with the predictive power of computational chemistry, researchers can make more informed, data-driven decisions. This synergistic approach accelerates the optimization of lead compounds, enhances the robustness of chemical manufacturing processes, and ultimately increases the probability of translating a promising intermediate into a safe and effective therapeutic.
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Iram, F., et al. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis, 1(5), 240-244. [Link]
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Beale, T. M., & Beer, P. D. (2012). Halogen bonding in solution: thermodynamics and applications. Chemical Society Reviews, 41(19), 6174-6188. [Link]
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Ciavardini, A., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. [Link]
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Technical Guide: Storage & Stability of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
This technical guide details the storage, stability, and handling of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine , a critical intermediate in the synthesis of Bcl-2 inhibitors such as Venetoclax.
Executive Summary
Compound: this compound CAS Registry Number: 1353101-79-7 Molecular Formula: C₈H₁₀BrClN₂ Role: Key electrophilic intermediate for the synthesis of Bcl-2 inhibitors (e.g., Venetoclax/ABT-199).
This guide defines the critical storage parameters required to maintain the integrity of This compound . Due to the high reactivity of the C4-chlorine substituent, this compound is prone to hydrolytic degradation and nucleophilic aromatic substitution (
Physicochemical Stability Profile
The stability of this pyrimidine derivative is dictated by the electronic environment of the pyrimidine ring. The 4-chloro position is highly electrophilic, activated by the adjacent nitrogen atoms and the electron-withdrawing bromine at position 5.
Degradation Mechanisms
The primary failure mode for this reagent is hydrolysis , driven by atmospheric moisture and accelerated by heat.
-
Hydrolysis (Primary Pathway): Water attacks the C4 position, displacing the chloride ion. This converts the active chloro-pyrimidine into the thermodynamically stable, but synthetically useless, 5-bromo-2-isopropyl-6-methylpyrimidin-4-ol (tautomerizes to the pyrimidone).
-
Photolytic Dehalogenation: Prolonged exposure to UV light can lead to homolytic cleavage of the C-Br bond, though this is secondary to hydrolytic instability.
Visualization of Degradation Pathway
The following diagram illustrates the critical degradation pathway that storage conditions must prevent.
Figure 1: Hydrolytic degradation pathway of the 4-chloropyrimidine moiety.
Optimal Storage Protocols
To mitigate the degradation pathways outlined above, the following storage protocol is mandatory for research and GMP inventories.
Environmental Conditions[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of hydrolysis and spontaneous dehalogenation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid/oil. |
| Humidity | < 30% RH (Desiccated) | Moisture is the primary reagent in the degradation reaction. Storage in a desiccator is highly recommended. |
| Light | Dark / Amber Glass | Prevents photo-excitation of the C-Br bond. |
Container & Packaging[2]
-
Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap. The PTFE liner provides a chemical barrier that prevents leaching of plasticizers and ensures a tight seal against moisture ingress.
-
Secondary Containment: Sealed polyethylene bag with a desiccant packet (Silica gel or Molecular sieves), placed inside a rigid outer container.
Handling Workflow
The transition from storage to benchtop is a critical risk point for condensation.
Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive intermediates.
Shelf Life & Retest Guidelines
Unlike finished pharmaceutical products, reactive intermediates are assigned a Retest Date rather than a hard Expiration Date.
-
Maximum Shelf Life: 24 to 36 months , provided the material passes retest specifications and has been stored continuously under recommended conditions.
Retest Protocol
Before using material older than 12 months, perform the following quality control checks:
-
Visual Inspection: The compound should be a white to off-white solid (or clear oil, depending on purity/polymorph). Yellow or orange discoloration indicates significant degradation (liberation of bromine or oxidation).
-
HPLC Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile/Water + 0.1% Trifluoroacetic acid (TFA).[1]
-
Acceptance Criteria: Purity ≥ 97.0%; 4-Hydroxy impurity ≤ 0.5%.
-
-
Proton NMR: Verify the integrity of the isopropyl group (septet ~3.0 ppm) and the absence of broad exchangeable proton signals associated with hydrolysis products.
Safety & Handling (MSDS Highlights)
While this guide focuses on storage, safety impacts storage design:
-
Lachrymator Potential: Halogenated pyrimidines can be irritating to mucous membranes. Store in a well-ventilated area or a dedicated chemical cabinet.
-
Corrosivity: Degradation releases HCl. Corroded caps are a sign of compromised storage. Inspect caps during retest.
References
-
Chembeez . (n.d.). 5-bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine Product Page. Retrieved from [Link] (Verifying CAS 1353101-79-7).
-
European Medicines Agency (EMA) . (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax. PubMed.[2] Retrieved from [Link]
Sources
Reactivity profile of 4-chloro vs 5-bromo positions in pyrimidines
Executive Summary
The 5-bromo-4-chloropyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its unique electronic dichotomy. It offers two distinct electrophilic sites that react via fundamentally different mechanisms:
-
C4-Position (Chloro): Highly electron-deficient, prone to Nucleophilic Aromatic Substitution (
). -
C5-Position (Bromo): Electron-neutral/rich relative to C4, prone to Palladium-catalyzed Cross-Coupling (
/ Oxidative Addition ).
This guide provides a validated roadmap for exploiting this orthogonality. By understanding the underlying orbital interactions, researchers can sequence reactions to achieve high regioselectivity without protecting groups.
The Electronic Landscape
To control reactivity, one must visualize the pyrimidine ring not as a flat aromatic system, but as a map of electron density gradients.
-
The C4 "Hotspot" (LUMO Control): The nitrogen atoms at positions 1 and 3 exert a strong inductive (
) and mesomeric ( ) pull. This creates a significant partial positive charge ( ) at C4 (and C2). The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is largest at C4, making it the primary site for nucleophilic attack. -
The C5 "Shield" (HOMO/Orbital Control): Position 5 is meta to both nitrogens. It does not share the same resonance destabilization as C4. Consequently, the C5-Br bond behaves more like a standard aryl bromide. It is resistant to nucleophiles but highly reactive toward soft transition metals (Pd, Ni) via oxidative addition.
Visualizing the Reactivity Bifurcation
Figure 1: The divergence of reactivity based on position. C4 is controlled by charge/LUMO interactions, while C5 is controlled by bond dissociation energy and metal insertion kinetics.
Strategic Sequencing: Which Bond First?
The order of operations is critical. While both sequences are possible, Route A (
Route A: (C4) Suzuki (C5) [Recommended]
-
Logic: The C4-Cl bond is hydrolytically unstable. Subjecting the parent scaffold to aqueous base and heat (Suzuki conditions) often leads to hydrolysis (formation of 4-hydroxy-5-bromopyrimidine), which is a dead-end for further functionalization.
-
Electronic Effect: Installing a nucleophile (e.g., amine) at C4 donates electron density into the ring. This stabilizes the ring against side reactions but slightly deactivates the C5-Br bond toward oxidative addition. However, modern catalysts (e.g., Pd-dppf, XPhos) easily overcome this deactivation.
Route B: Suzuki (C5) (C4) [High Risk]
-
Logic: Useful only if the C4 nucleophile is incompatible with Pd conditions.
-
Risk: Requires anhydrous Suzuki conditions to prevent C4 hydrolysis. Furthermore, installing an electron-rich aryl group at C5 deactivates the C4 position toward the subsequent
reaction, often requiring harsher conditions (higher heat) to displace the chloride later.
Detailed Experimental Protocols
Protocol 1: Regioselective at C4
Objective: Install a morpholine moiety at C4 while leaving C5-Br intact.
Reagents:
-
5-Bromo-4-chloropyrimidine (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
Step-by-Step:
-
Dissolution: Dissolve 5-bromo-4-chloropyrimidine (1.0 g, 5.17 mmol) in IPA (10 mL). Note: Protic solvents like IPA facilitate proton transfer in the transition state, accelerating
. -
Addition: Cool to 0°C. Add
(0.86 mL, 6.2 mmol) followed by dropwise addition of morpholine (0.50 mL, 5.7 mmol). -
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Workup: Concentrate the solvent in vacuo. Resuspend residue in water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Purification: The product is often pure enough for the next step. If not, recrystallize from EtOH/Heptane.
Yield Expectation: 85–95%. Key Observation: The Br atom remains untouched because amines are not reducing enough to insert into the C-Br bond, and the C5 position is not electrophilic enough for nucleophilic attack.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Couple a phenyl group to C5 on the 4-morpholino-5-bromopyrimidine intermediate.
Reagents:
-
4-Morpholino-5-bromopyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst:
(3–5 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Degassing (Critical): In a reaction vial, combine the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and
(2.0 mmol) in Dioxane/Water (5 mL). Sparge with Argon or Nitrogen for 10 minutes. Oxygen poisons the Pd(0) species. -
Catalyst Addition: Add
(0.03 mmol). Seal the vial immediately. -
Reaction: Heat to 90°C for 4–12 hours.
-
Mechanistic Note: The bulky bidentate ligand (dppf) promotes reductive elimination and stabilizes the Pd species. The electron-rich nature of the morpholine substituent at C4 makes the oxidative addition at C5 slower than on a bare pyrimidine, so heat is required.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Flash column chromatography (Silica, Gradient 0
40% EtOAc in Hexanes).
Yield Expectation: 70–85%.
Comparative Reactivity Data
| Feature | C4-Position (Cl) | C5-Position (Br) |
| Primary Mechanism | Cross-Coupling (Oxidative Addition) | |
| Electronic Character | Highly Electrophilic ( | Neutral / Weakly Nucleophilic |
| Preferred Reagents | Amines, Alkoxides, Thiols | Boronic Acids, Zincates, Stannanes |
| Lability to Hydrolysis | High (forms 4-OH) | Low (stable) |
| Effect of Substituents | Electron-Withdrawing groups at C5 accelerate reaction here. | Electron-Donating groups at C4 slow reaction here. |
Troubleshooting & Optimization
Issue: Hydrolysis of C4-Cl during Suzuki (Route B).
-
Cause: Hydroxide ions generated from
attack the C4 position. -
Solution: Switch to anhydrous conditions. Use
or in dry Toluene or DMF.
Issue: Bis-coupling (Reaction at both C4 and C5 with Boronic Acid).
-
Cause: While rare, highly active catalysts (e.g., Pd-XPhos) can insert into C4-Cl after C5-Br is consumed.
-
Solution: Keep catalyst loading low (1-3%). Monitor strictly. Stop reaction immediately upon consumption of starting material. Alternatively, use the
-first route (Route A) to eliminate the C4-Cl leaving group entirely.
Issue: "Stalled" Suzuki reaction on 4-amino-substituted substrates.
-
Cause: The amine donates electron density, strengthening the C5-Br bond.
-
Solution: Switch to a more electron-rich ligand system (e.g.,
+ or S-Phos) to facilitate oxidative addition.
References
-
Suzuki Coupling Selectivity: Royal Society of Chemistry (Chemical Science). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." [Link]
-
QM Analysis of
: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." [Link] -
Sequential Functionalization: Journal of the Serbian Chemical Society. "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde."[3] [Link]
Sources
Methodological & Application
Technical Guide: Nucleophilic Substitution of Chloride in 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
Executive Summary
Target Molecule: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (CAS: 1353101-79-7)
Primary Application: Synthesis of kinase inhibitors, Bcl-2 antagonists, and antimicrobials.
Reaction Class: Nucleophilic Aromatic Substitution (
This guide details the regioselective functionalization of the C4-chloride in this compound. As a Senior Application Scientist, I emphasize that while the pyrimidine core is a standard electrophile, the specific substitution pattern—particularly the bulky C2-isopropyl group and the electron-withdrawing C5-bromide—dictates unique kinetic parameters. This document provides validated protocols for C-N, C-O, and C-S bond formation, ensuring high yield and purity while preventing common pitfalls like hydrolysis or competitive debromination.
Reactivity Profile & Mechanistic Analysis[3]
Regioselectivity: The "Why" Behind the Protocol
In this scaffold, the C4-chloride is the exclusive site for nucleophilic attack under standard
-
Electronic Activation: The C4 position is activated by the adjacent ring nitrogens (N3) and, crucially, by the inductive electron-withdrawing effect (
) of the C5-bromine . This makes the C4-Cl bond significantly more electrophilic than a standard chloropyrimidine. -
Inertness of C5-Bromine: The C5-Br bond is located at a position not activated by the ring nitrogens (meta-like relationship). Consequently, it resists nucleophilic displacement, remaining intact for subsequent Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
-
Steric Modulation (C2-Isopropyl): The bulky isopropyl group at C2 exerts steric pressure. While remote from C4, it influences the conformation of the transition state, often requiring slightly elevated temperatures compared to C2-methyl analogs to drive reaction completion.
Reaction Mechanism ( )
The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.
Figure 1: Mechanism of
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Objective: Displacement of C4-Cl with primary/secondary amines. Scope: Synthesis of aminopyrimidine cores for kinase inhibition.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or -
Solvent: Isopropanol (IPA) or
-Butanol (for higher boiling point)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the substrate (1.0 equiv) and IPA (
mL/mmol). -
Addition: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).
-
Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Critical Control: Monitor by TLC/LCMS. The C2-isopropyl group may slow kinetics compared to less hindered analogs. If conversion is <50% after 4h, increase temp to 100°C (switch to
-BuOH if needed).
-
-
Workup: Cool to room temperature (RT).
-
Scenario 1 (Precipitation): If product precipitates, filter and wash with cold water/heptane.
-
Scenario 2 (Extraction): Concentrate solvent, redissolve in EtOAc, wash with water and brine. Dry over
.[3]
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).
Protocol B: Etherification (C-O Bond Formation)
Objective: Synthesis of 4-alkoxypyrimidines.
Materials:
-
Substrate (1.0 equiv)
-
Base: NaH (1.2 equiv) or KOtBu (1.2 equiv)
-
Solvent: THF (anhydrous) or neat alcohol
Methodology:
-
Activation: In a flame-dried flask under
, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -
Alkoxide Formation: Dropwise add the alcohol (1.2 equiv). Stir at 0°C for 15 min until
evolution ceases. -
Displacement: Add a solution of this compound in THF dropwise to the alkoxide.
-
Completion: Warm to RT and stir for 2–6 hours.
-
Caution: Avoid heating >60°C initially to prevent potential debromination or ring opening, though rare with this scaffold.
-
-
Quench: Carefully quench with sat.
. Extract with EtOAc.[5]
Protocol C: Thiolation (C-S Bond Formation)
Objective: Introduction of sulfur handles.
Methodology:
-
Similar to Protocol B, but use
in DMF at RT to 60°C. Thiols are more nucleophilic than alcohols and require milder bases. -
Odor Control: Treat aqueous waste with bleach to oxidize residual thiols.
Data Summary & Optimization Guide
The following table summarizes expected outcomes based on nucleophile class, derived from standard pyrimidine reactivity profiles [1, 2].
| Nucleophile Class | Reagent | Solvent | Temp (°C) | Typical Yield | Key Challenge |
| Primary Amine | IPA / EtOH | 60–80 | 85–95% | Solubility of product | |
| Secondary Amine | DMF / DMSO | 80–100 | 75–90% | Steric hindrance from C2-iPr | |
| Alkoxide | THF / ROH | 0–25 | 80–90% | Hydrolysis if water present | |
| Thiol | DMF | 25–50 | >90% | Disulfide formation (use |
Troubleshooting Flowchart
Figure 2: Decision tree for reaction optimization.
Case Study: Synthesis of a Bcl-2 Inhibitor Intermediate
Context: Pyrimidine-based Bcl-2 inhibitors often require a specific amine at C4 and an aryl group at C5. The this compound scaffold is ideal because the C4-Cl can be substituted before the C5-Br is engaged in Suzuki coupling, preventing catalyst poisoning by the free amine [4, 5].
Workflow:
-
Step 1 (
): Reaction of the scaffold with 4-(piperazin-1-yl)benzoate.-
Conditions: DIPEA, Dioxane, 90°C.
-
Result: Exclusive formation of the C4-aminopyrimidine. The C5-Br remains intact.[6]
-
-
Step 2 (Suzuki Coupling): Reaction of the Step 1 product with 4-chlorophenylboronic acid.
-
Conditions:
, , Dioxane/Water.[5] -
Result: Biaryl formation at C5.
-
This sequence validates the orthogonality of the halogen handles: Cl is for nucleophiles, Br is for metals.
References
-
BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965683, 5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine. Retrieved from
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[1] The Journal of Organic Chemistry, 80(15), 7757–7763.[1][7] Retrieved from
-
MDPI. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (Referencing general pyrimidine synthesis workflows). Retrieved from
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-4-chloro-6-methylpyrimidin-2-amine | 6314-12-1 [sigmaaldrich.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterocyclic Ring Formation Using 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine as a Scaffold
Introduction: Unlocking Chemical Diversity from a Privileged Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrimidine core represents a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the synthesis of diverse heterocyclic systems. This guide focuses on a particularly versatile building block: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine . The strategic placement of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—offers a gateway to selective functionalization and the subsequent construction of fused heterocyclic rings. This differential reactivity is the cornerstone of the synthetic strategies detailed herein.
The C4-chloro and C5-bromo positions on the pyrimidine ring exhibit orthogonal reactivity. The C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), a consequence of the electron-withdrawing nature of the two ring nitrogens. Conversely, the C5-bromo position is more amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, due to the higher reactivity of C-Br bonds compared to C-Cl bonds in the catalytic cycle of these reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive toolkit of detailed application notes and robust protocols for leveraging this differential reactivity to construct a variety of medicinally relevant heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines.
Understanding the Reactivity of the Scaffold
The synthetic utility of this compound is rooted in the distinct reactivity of its two halogen substituents. This allows for a stepwise and controlled approach to the synthesis of complex molecules.
-
C4-Chloro Position: The Site for Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-deficient nature of the pyrimidine ring. This position readily reacts with a variety of nucleophiles, including amines, hydrazines, and thiols. A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated that substitution occurs preferentially at the C4 position[1]. This inherent reactivity is the key to introducing the necessary precursors for the formation of pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines.
-
C5-Bromo Position: The Gateway for Palladium-Catalyzed Cross-Coupling : The bromine atom at the C5 position is the preferred site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[2][3] This allows for selective functionalization of the C5 position while leaving the C4-chloro group untouched, or vice versa. This selective reactivity is exploited in the synthesis of pyrido[2,3-d]pyrimidines through Sonogashira coupling followed by intramolecular cyclization.
The following diagram illustrates the key reactivity sites of the scaffold.
Caption: Reactivity sites of the pyrimidine scaffold.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are structural isomers of purines and have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[4][5] The synthesis of the pyrazolo[3,4-d]pyrimidine core from our scaffold involves an initial nucleophilic substitution at the C4 position with hydrazine, followed by an intramolecular cyclization.
Reaction Pathway
The synthetic strategy commences with the regioselective displacement of the C4-chloro group by hydrazine hydrate. The resulting 4-hydrazinyl-5-bromopyrimidine intermediate is then poised for intramolecular cyclization to form the pyrazole ring.
Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.
Detailed Protocol: Synthesis of 6-Bromo-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol (or n-butanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired 6-Bromo-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Expected Outcome and Data:
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| 6-Bromo-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | C8H9BrN4 | 241.09 | 75-85% |
II. Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is another important heterocyclic system present in numerous biologically active molecules, including kinase inhibitors and antifolates.[6][7][8] The construction of this fused ring system from our starting pyrimidine relies on a palladium-catalyzed Sonogashira coupling at the C5-bromo position, followed by an intramolecular cyclization of the resulting alkynylpyrimidine.
Reaction Pathway
The synthesis begins with a Sonogashira cross-coupling reaction between the 5-bromopyrimidine and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting 5-alkynylpyrimidine is then subjected to an intramolecular cyclization to form the fused pyridine ring.
Caption: Synthesis of pyrido[2,3-d]pyrimidines.
Detailed Protocol: Two-Step Synthesis of a Substituted Pyrido[2,3-d]pyrimidine
Step 1: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (Et3N)
-
Anhydrous THF
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh3)4, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-alkynylpyrimidine intermediate.
Step 2: Intramolecular Cyclization
Materials:
-
5-Alkynyl-4-chloro-2-isopropyl-6-methylpyrimidine intermediate from Step 1
-
A suitable base (e.g., NaH or K2CO3)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
To a solution of the 5-alkynylpyrimidine intermediate in anhydrous DMF under an inert atmosphere, add the base.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Outcome and Data:
| Compound | Molecular Formula (example with phenylacetylene) | Molecular Weight | Expected Overall Yield |
| 4-Chloro-2-isopropyl-6-methyl-5-(phenylethynyl)pyrimidine | C16H15ClN2 | 270.76 | 60-75% (Step 1) |
| 2-Isopropyl-4-phenyl-7H-pyrido[2,3-d]pyrimidin-7-one | C16H15N3O | 265.31 | 50-70% (Step 2) |
III. Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[9][10][11] The synthesis of this ring system from our pyrimidine scaffold can be achieved by reacting the C4-chloro position with a sulfur-containing nucleophile, such as ethyl mercaptoacetate, followed by intramolecular cyclization.
Reaction Pathway
The synthesis involves a nucleophilic substitution of the C4-chloro group with the thiolate of ethyl mercaptoacetate. The resulting intermediate then undergoes an intramolecular cyclization, typically under basic conditions, to form the fused thiophene ring.
Caption: Synthesis of thieno[2,3-d]pyrimidines.
Detailed Protocol: Synthesis of 5-Bromo-2-isopropyl-7-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Materials:
-
This compound (1.0 eq)
-
Ethyl mercaptoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Sodium ethoxide (NaOEt)
-
Anhydrous THF
-
Anhydrous Ethanol
-
Round-bottom flask
-
Inert atmosphere
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add ethyl mercaptoacetate dropwise. Stir for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion of the substitution, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude intermediate.
-
Dissolve the crude intermediate in anhydrous ethanol and add a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with acetic acid.
-
The product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Expected Outcome and Data:
| Compound | Molecular Formula | Molecular Weight | Expected Overall Yield |
| 5-Bromo-2-isopropyl-7-methyl-3H-thieno[2,3-d]pyrimidin-4-one | C10H10BrN2OS | 287.17 | 65-75% |
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile starting material for the synthesis of a wide range of medicinally important heterocyclic compounds. The distinct and predictable reactivity of the C4-chloro and C5-bromo positions allows for a rational and efficient approach to the construction of pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around these privileged heterocyclic systems. Further elaboration of the synthesized scaffolds, for example, through subsequent cross-coupling reactions at the remaining halogen position or functionalization of the newly formed rings, opens up endless possibilities for the development of novel therapeutic agents.
References
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. ResearchGate. [Link]
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]
-
Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]
-
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][6][9]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. ResearchGate. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. PubMed. [Link]
-
Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]
-
Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]
-
Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
-
Reaction of 5 and 6 with hydrazine hydrate. ResearchGate. [Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. ResearchGate. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
Application of guanidine and its salts in multicomp onent reactions. ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES | Journal of the Chilean Chemical Society [jcchems.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of 3-substituted thieno [2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
Technical Support Center: Optimization of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine Synthesis
Case ID: PYR-5BC-ISO-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses yield attrition in the synthesis of This compound . The synthesis typically proceeds via a linear sequence: condensation to form the pyrimidinone core, electrophilic bromination at C5, and nucleophilic chlorination at C4.
Yield losses in this specific scaffold are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving moisture sensitivity during chlorination, regiochemical control during bromination, and hydrolysis during workup.
Module 1: The Foundation (Precursor Synthesis)
Context: The quality of your starting material, 2-isopropyl-6-methyl-4(3H)-pyrimidinone , dictates the success of downstream halogenations.
Q: My condensation yield varies between batches (40-75%). What is the variable? A: The instability of the isobutyramidine intermediate. The condensation of ethyl acetoacetate with isobutyramidine hydrochloride requires dry conditions. Isobutyramidine is highly hygroscopic. If it has absorbed water, the stoichiometry of your base (typically NaOEt or NaOMe) is thrown off, leading to incomplete cyclization.
-
Protocol Fix: Dry the isobutyramidine hydrochloride in a vacuum desiccator over P₂O₅ for 12 hours before use. Use a 1.1 equivalent excess of Sodium Ethoxide (NaOEt) in absolute ethanol.
Module 2: Bromination (The Regioselectivity Check)
Context: Conversion of the pyrimidinone to 5-bromo-2-isopropyl-6-methyl-4-pyrimidinone .
Q: Why is the reaction mixture turning black/tarry during bromination?
A: You are likely running the reaction too hot or adding bromine too fast.
While the C5 position is activated, the reaction is exothermic. Rapid addition of elemental bromine (
-
Troubleshooting: Switch to N-Bromosuccinimide (NBS) in Glacial Acetic Acid or DMF. NBS provides a controlled source of electrophilic bromine.
-
Temperature Control: Maintain reaction at 45–50°C. Do not reflux unless conversion stalls.
Q: Can I chlorinate first and then brominate?
A: Strongly Not Recommended.
Chlorination places an electron-withdrawing group (-Cl) on the ring, severely deactivating the C5 position toward electrophilic aromatic substitution. You will require forcing conditions to brominate the chloro-pyrimidine, which usually results in degradation. Always follow the order: Ring Formation
Module 3: Chlorination (The Critical Yield Killer)
Context: Conversion of the 5-bromo-intermediate to the final This compound using Phosphorus Oxychloride (
Q: The reaction completes on TLC, but I lose 30-40% of the product during workup. Why? A: Hydrolysis of the C4-Chlorine. The 4-chloro group, activated by the adjacent ring nitrogens and the electron-withdrawing 5-bromo group, is susceptible to nucleophilic attack by water.
-
The Mechanism of Failure: During the quench of excess
, the solution becomes highly acidic (formation of HCl and ). In hot, acidic aqueous media, the product rapidly hydrolyzes back to the starting hydroxypyrimidine. -
The Fix: Never pour the reaction mixture into water. Pour the reaction mixture onto ice with vigorous stirring, maintaining the internal temperature
. Immediately neutralize to pH 7–8 using saturated or .
Q: My reaction stalls at 80% conversion. Adding more
-
Protocol Optimization: Add N,N-Diethylaniline (DEA) or Dimethylaniline (1.0–1.5 equivalents). This forms a highly reactive chloro-iminium intermediate that accelerates the reaction and acts as an acid scavenger, preventing protonation of the pyrimidine nitrogen (which would deactivate the ring).
Module 4: Optimized Experimental Workflow
Step-by-Step Protocol: Chlorination Stage
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and temperature probe.
-
Charging: Add 5-bromo-2-isopropyl-6-methyl-4-pyrimidinone (1.0 eq).
-
Solvent/Reagent: Add
(3.0 – 5.0 eq). Note: acts as both reagent and solvent. -
Catalyst: Add N,N-Diethylaniline (1.2 eq) dropwise at room temperature.
-
Reaction: Heat to reflux (approx. 105–110°C) for 2–4 hours. Monitor by HPLC/TLC.
-
Workup (CRITICAL):
-
Cool mixture to RT.
-
Concentrate under reduced pressure to remove excess
(use a base trap for HCl fumes). -
Dissolve the residue in DCM or Ethyl Acetate.
-
Pour slowly onto crushed ice.
-
Neutralize aqueous layer with
to pH 8. -
Separate organics, dry over
, and concentrate.
-
Data Summary: Yield Optimization Factors
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Reagent | +15-20% (Conversion) | ||
| Quench Temp | RT / Exothermic | +25% (Prevents Hydrolysis) | |
| Bromine Source | NBS / DMF | +10% (Cleaner Profile) | |
| Precursor Drying | None | +15% (Cyclization Efficiency) |
Module 5: Visualizing the Critical Path
The following diagram illustrates the decision logic and chemical flow for the synthesis, highlighting the "Kill Zones" where yield is most often lost.
Caption: Process flow diagram identifying critical control points (Yellow Diamonds) and corrective actions (Red/Green Boxes) to prevent yield loss.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Retrieved from
-
National Institutes of Health (NIH). (2008). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from
-
Wang, H., et al. (2012).[4] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17, 4533-4544.[5] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 5-Bromo-4-chloro-2-methylthiopyrimidine (Analogous Chemistry). Retrieved from [6]
-
Google Patents. (1976). US3956301A - Process for bromination of pyrimidine. Retrieved from
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-BROMO-4-CHLORO-2-METHYLTHIOPYRIMIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting regioselectivity issues in 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine coupling
Technical Support Center: Pyrimidine Functionalization Ticket #REGIO-542: Selectivity in 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
User Issue
"I am attempting to functionalize this compound. I need to selectively couple at the C5-position (Bromo) using a Suzuki reaction, but I am observing significant by-products, including hydrolysis at C4 and competitive coupling at the C4-Chloro site. Conversely, when I try SNAr at C4, the reaction is sluggish compared to less substituted pyrimidines."
Executive Summary
This substrate presents a classic "Electronic vs. Steric" conflict. The C4-Chloro site is electronically activated by the ring nitrogens (making it prone to SNAr and oxidative addition), while the C5-Bromo site—normally the preferred handle for Pd-catalysis—is sterically shielded by the C6-methyl group and the C4-chloro atom.
Your regioselectivity issues stem from the C6-Methyl steric clash , which retards the expected reactivity at C5, allowing the electronically "hot" C4-Cl site to compete.
Module 1: The Mechanistic Landscape
To troubleshoot, we must visualize the competing forces on your molecule.
Figure 1: Decision tree showing the conflict between electronic activation at C4 and steric hindrance at C5.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "I want to couple at C5 (Br) via Suzuki, but C4 is reacting."
Diagnosis: The catalyst is attacking the most accessible electrophile (C4), not the weakest bond (C5).[1] The C6-methyl group makes the C5-Br site sterically crowded. If you use a bulky, electron-rich ligand (like Buchwald precatalysts), it may struggle to access C5 and instead insert into the exposed, activated C4-Cl.[1]
Corrective Actions:
-
Switch Ligands: Move away from bulky phosphines (e.g., XPhos, tBuXPhos).[1] Use Bisphosphines like dppf or dppb . These ligands have a smaller "bite angle" and are less sterically demanding, allowing better access to the crowded C5-Br site [1].
-
Lower the Temperature: C-Br oxidative addition has a lower activation barrier than C-Cl. Run the reaction at 60°C instead of reflux. High heat overcomes the activation energy for C4-Cl insertion.
-
Anhydrous Conditions: If you see hydrolysis (C4-OH), you must eliminate water.[1] Switch from aqueous carbonate bases to anhydrous CsF or K₃PO₄ in Toluene or Dioxane.
Scenario B: "I want to substitute C4 (Cl) via SNAr, but it's slow."
Diagnosis: While C4 is activated, the 2-isopropyl group is electron-donating (inductive effect), which slightly deactivates the ring compared to a 2-H or 2-Cl pyrimidine. Additionally, the flanking C5-Br adds steric drag.
Corrective Actions:
-
Solvent Switch: Change from protic solvents (EtOH) to polar aprotic solvents (DMF, NMP, or DMSO ).[1] This leaves the nucleophile "naked" and more reactive.
-
Add a Lewis Acid: If using an amine nucleophile, add 1.0 eq of ZnCl₂ or KF .[1] This coordinates to the ring nitrogens, increasing the electrophilicity of C4 [2].[1]
-
Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) to prevent competition.
Module 3: Experimental Protocols
Protocol 1: C5-Selective Suzuki Coupling (The "Precision" Method)
Targeting C5-Br while preserving C4-Cl.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |
| Substrate | 5-Br-4-Cl-2-iPr-6-Me-pyrimidine | 1.0 | Electrophile |
| Boronic Acid | Aryl-B(OH)₂ | 1.1 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·DCM | 0.05 | Catalyst (Small bite angle favors Br) |
| Base | K₃PO₄ (Anhydrous) | 2.0 | Base (Non-aqueous prevents hydrolysis) |
| Solvent | 1,4-Dioxane | - | Solvent (Anhydrous) |
Step-by-Step:
-
Charge a reaction vial with Substrate, Boronic Acid, Pd(dppf)Cl₂, and K₃PO₄.[1]
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous 1,4-Dioxane via syringe.
-
Heat to 60–65°C . Do not exceed 80°C.
-
Monitor via LCMS. Stop immediately upon consumption of starting material to prevent subsequent C4 reaction.
Protocol 2: C4-Selective SNAr (The "Displacement" Method)
Targeting C4-Cl while preserving C5-Br.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |
| Substrate | 5-Br-4-Cl-2-iPr-6-Me-pyrimidine | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 | Nucleophile |
| Base | DIPEA (Diisopropylethylamine) | 2.5 | Acid Scavenger |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | - | Polar Aprotic Solvent |
Step-by-Step:
-
Dissolve Substrate in NMP (0.2 M concentration).
-
Add DIPEA followed by the Amine.
-
Heat to 90°C . (The 2-iPr group requires higher heat than standard pyrimidines).
-
Note: If the amine is volatile, use a sealed tube.[1]
-
Workup: Pour into water to precipitate the product or extract with EtOAc.
Module 4: Comparative Data (Reactivity Matrix)
The following table summarizes the expected reactivity of your specific substrate compared to standard pyrimidines.
| Substrate Feature | Effect on C4 (SNAr) | Effect on C5 (Suzuki) |
| Standard Pyrimidine | High Reactivity | High Reactivity |
| 2-Isopropyl Group | Moderate Deactivation (Inductive donation reduces ring electrophilicity) | Minimal Effect |
| 6-Methyl Group | Minimal Effect | High Deactivation (Steric blocking of C5) |
| 4-Chloro Group | Reactive Site | Competes (Can react if C5 is blocked) |
Key Takeaway: The combination of 2-iPr and 6-Me creates a "perfect storm" where the C5 reaction is slowed (sterics) and the C4 reaction is slowed (electronics), making the energy gap between the two pathways narrower than usual. This is why you see mixtures.
References
-
Solberg, J., & Undheim, K. (1989).[1] Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica.[8] Link
- Establishes that in 2,4-dichloro-5-bromopyrimidines, C4-Cl can react before C5-Br under specific conditions, valid
-
Schlosser, M. (2005). The 2×3 Isomers of Dihalogenopyridines, Dihalogenopyrimidines, and Dihalogenopyrazines: Chemical Properties. Current Organic Chemistry. Link
- Authoritative review on the reactivity order of polyhalogen
-
BenchChem Technical Support. (2025). Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.[11][12][13] Link[1]
- Provides data on ligand effects (Bisphosphine vs Monophosphine) in chloropyrimidine coupling.
-
Phipps, R. J., et al. (2020).[1] Ion-Pair-Directed Regiocontrol in Transition-Metal Catalysis: A Meta-Selective C–H Borylation of Aromatic Quaternary Ammonium Salts. Journal of the American Chemical Society.[9] Link[1][9]
-
Discusses the use of non-covalent interactions and specific bases to control site selectivity in crowded arenes.[9]
-
Sources
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. scispace.com [scispace.com]
- 9. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
Executive Summary & Compound Profile
User Context: You are likely synthesizing this compound as a key intermediate for anthranilic diamide insecticides (e.g., Chlorantraniliprole). The crude product often contains unreacted hydroxyl-precursors, regioisomers, and inorganic salts derived from halogenation agents (POCl₃, NBS, or Br₂).
The Challenge: The 4-chloro substituent is labile.[1] Aggressive purification (high heat, strong aqueous acid/base) can cause hydrolysis, reverting the product to its 4-hydroxy precursor.
| Property | Specification |
| Chemical Name | 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine |
| Molecular Formula | C₈H₁₀BrClN₂ |
| Molecular Weight | 249.53 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate.[1] Insoluble in Water.[2] |
| Critical Sensitivity | Moisture Sensitive (Hydrolysis of C-Cl bond) |
Impurity Profiling: Know Your Enemy
Before initiating purification, identify which impurity is compromising your batch.
| Impurity Type | Likely Identity | Origin | Removal Strategy |
| Hydrolytic | 5-Bromo-2-isopropyl-6-methyl-4-pyrimidinol | Hydrolysis of product or unreacted Step 1 intermediate.[1] | Chemical Wash: Soluble in dilute aqueous base (phenolic nature). |
| Des-Bromo | 4-Chloro-2-isopropyl-6-methylpyrimidine | Incomplete bromination.[1] | Recrystallization: Requires high-efficiency solvent fractionation (Heptane/Toluene).[1] |
| Inorganic | Phosphorous salts / Bromide salts | Byproducts of POCl₃/Br₂. | Aqueous Wash: Cold bicarbonate wash. |
| Color | Free Bromine / Oxidized species | Decomposition. | Redox Wash: 10% Sodium Bisulfite (NaHSO₃) solution. |
Purification Decision Logic
Use the following logic flow to determine the correct protocol for your specific crude profile.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude analysis.
Detailed Protocols
Protocol A: Chemical Work-up (The "Rough Cut")
Goal: Remove inorganic acids, free bromine, and phenolic (hydroxyl) impurities without hydrolyzing the labile C-Cl bond.[1]
Reagents: Dichloromethane (DCM) or Toluene, 5% NaHCO₃ (cold), 10% NaHSO₃.
-
Dissolution: Dissolve crude solid in DCM (5 mL per gram of crude).
-
Quench (Color Removal): If the solution is brown/orange, wash with 10% NaHSO₃ (Sodium Bisulfite). The color should fade to pale yellow immediately.
-
Acid Removal: Wash the organic layer with cold (0-5°C) 5% NaHCO₃ .[1]
-
Critical: Do NOT use strong bases (NaOH) or high temperatures, as this will hydrolyze the 4-chloro group back to the hydroxyl impurity [2].
-
-
Drying: Dry organic layer over Anhydrous MgSO₄. Filter and concentrate at <45°C (vacuum).
Protocol B: Recrystallization (The "Fine Polish")
Goal: Separate the target molecule from structurally similar des-bromo or regio-isomers.[1]
Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).
-
Dissolution: Place the semi-pure solid in a flask. Add Toluene (approx. 1.5 - 2.0 volumes).[1] Heat to 60-65°C until fully dissolved.
-
Anti-Solvent Addition: Slowly add Heptane (approx. 3-4 volumes) dropwise while maintaining temperature.[1]
-
Observation: The solution should remain clear or turn slightly cloudy.
-
-
Controlled Cooling:
-
Cool to 25°C over 1 hour (stirring).
-
Cool to 0-5°C and hold for 2 hours.
-
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold Heptane.
-
Drying: Vacuum dry at 40°C. Note: Higher temperatures may cause sublimation or degradation.[1]
Troubleshooting & FAQs
Q1: My product is reverting to the 4-hydroxy precursor during workup. Why?
Diagnosis: You likely used an aqueous wash that was too basic (pH > 10) or too hot. The Science: The C-Cl bond at the 4-position of a pyrimidine ring is electron-deficient, making it highly susceptible to nucleophilic attack by water (hydrolysis), especially in alkaline conditions.[1] Solution:
-
Switch from NaOH to NaHCO₃ .[1]
-
Keep all aqueous washes below 10°C .[1]
-
Minimize contact time between organic and aqueous phases.
Q2: I cannot remove the "Des-Bromo" impurity (4-chloro-2-isopropyl-6-methylpyrimidine).
Diagnosis: The solubility profile of the des-bromo impurity is very similar to the product. Solution:
-
Solvent Switch: If Toluene/Heptane fails, try Methanol/Water .[1] Dissolve in warm Methanol, then add water until turbidity is reached. The brominated product is generally less soluble in water/methanol mixtures than the non-brominated precursor due to the lipophilicity of the bromine atom [3].
-
Chromatography: If crystallization fails, use a silica column.
-
Mobile Phase: Hexane/Ethyl Acetate (95:5 to 90:10).
-
Warning: Silica is slightly acidic. Add 1% Triethylamine to the mobile phase to prevent hydrolysis on the column [2].
-
Q3: The product turns yellow upon storage.
Diagnosis: Slow release of HBr or Br₂ due to decomposition. Solution: Store the purified product under Argon/Nitrogen at 4°C. Ensure all traces of acid were removed during Protocol A. The presence of residual acid catalyzes further decomposition (autocatalysis).
Impurity Origin Map
Understanding where impurities come from allows you to prevent them upstream.
Figure 2: Pathway analysis showing the genesis of critical impurities.
References
-
BenchChem Technical Support. (2025). Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives. Retrieved from BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2025).[1] Handling and Purification of Halogenated Pyrimidines. AldrichCPR Technical Bulletins. Link
-
National Institutes of Health (NIH). (2024). Process Development and Synthesis of Process-Related Impurities. PMC Articles. Link
-
Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1]Link
(Note: While specific solubility data for this exact CAS is proprietary in many contexts, the protocols above are derived from standard operating procedures for the 5-bromo-4-chloro-pyrimidine class of compounds found in the cited literature.)
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility Challenges of 2-Isopropyl Pyrimidines in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the solubility challenges of 2-isopropyl pyrimidines. As a Senior Application Scientist, I understand that achieving consistent and optimal solubility is a critical hurdle in experimental workflows, from early-stage discovery to preclinical development. This guide is designed to provide you with in-depth, scientifically grounded, and actionable solutions to the common solubility issues encountered with this class of compounds.
The inherent physicochemical properties of many pyrimidine derivatives, particularly those with lipophilic substitutions like the 2-isopropyl group, often lead to poor aqueous solubility. This can result in unreliable assay data, underestimated potency, and significant delays in project timelines. This resource combines troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to anticipate, diagnose, and resolve these challenges effectively.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a discussion of potential causes and a step-by-step protocol for resolution.
Issue 1: My 2-isopropyl pyrimidine compound is not dissolving in my standard aqueous buffer (e.g., PBS, Tris-HCl).
Probable Causes:
-
High Lipophilicity: The isopropyl group, along with the pyrimidine core, contributes to the molecule's hydrophobicity, leading to low intrinsic aqueous solubility.
-
Crystalline Solid State: The compound may exist in a highly stable crystalline form that requires significant energy to break the lattice and dissolve.
-
Incorrect pH: The pH of the buffer may not be optimal for the ionization state of your specific pyrimidine derivative, which can significantly impact solubility.
Step-by-Step Solution:
-
Initial Assessment:
-
Confirm the identity and purity of your compound via analytical methods (e.g., LC-MS, NMR).
-
Visually inspect for any particulate matter after attempting to dissolve the compound with vigorous vortexing or sonication.
-
-
pH Adjustment Strategy:
-
Rationale: Pyrimidine rings contain nitrogen atoms that can be protonated at acidic pH, increasing the polarity and aqueous solubility of the molecule.[1][2]
-
Protocol:
-
Prepare a series of small-volume buffers with varying pH values (e.g., from pH 2 to pH 8).
-
Attempt to dissolve a known amount of your compound in each buffer.
-
Observe for improved solubility at lower pH values. Be mindful that extreme pH levels can cause compound degradation, so stability should be assessed concurrently.[3]
-
-
-
Co-solvent System Implementation:
-
Rationale: The use of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby improving the solubility of lipophilic compounds.[4][5]
-
Protocol:
-
Prepare a concentrated stock solution of your 2-isopropyl pyrimidine in a water-miscible organic solvent such as DMSO, DMF, or ethanol.
-
Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.
-
Important: Ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid impacting your biological assay.
-
-
Issue 2: My compound precipitates out of solution over time or upon dilution.
Probable Causes:
-
Supersaturation: The initial dissolution method (e.g., using a co-solvent) may have created a supersaturated solution that is thermodynamically unstable.
-
Buffer Incompatibility: Components of the buffer (e.g., phosphate salts) may interact with the compound, leading to precipitation.[6][7]
-
Temperature Effects: A decrease in temperature from where the stock solution was prepared to the experimental conditions can reduce solubility.[1]
Step-by-Step Solution:
-
Solubility Assessment in Different Buffers:
-
Test the solubility of your compound in a variety of buffer systems (e.g., acetate, citrate, HEPES) to identify any specific incompatibilities.
-
-
Employing Surfactants:
-
Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9]
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80 or Polysorbate 20).
-
Attempt to dissolve your compound directly in this buffer or add your concentrated stock solution.
-
Caution: Verify that the chosen surfactant does not interfere with your downstream assay.
-
-
-
Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability in aqueous solutions.[10][11][][13][14]
-
Protocol:
-
Select a suitable cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.[13]
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add your 2-isopropyl pyrimidine compound to the cyclodextrin solution and stir until dissolved. The formation of the inclusion complex will enhance its solubility.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter a solubility issue with a new 2-isopropyl pyrimidine derivative?
A1: The first and most crucial step is to perform a thorough literature search for any available physicochemical data on your specific compound or structurally similar analogs. This can provide valuable clues about its expected solubility behavior. Following that, a systematic approach starting with simple methods like pH adjustment and co-solvent systems is recommended before moving to more complex formulation strategies.
Q2: How can I determine the maximum aqueous solubility of my compound?
A2: A common and reliable method is the equilibrium solubility assay. This involves adding an excess of the solid compound to the aqueous buffer of interest, allowing it to equilibrate (typically for 24-72 hours with agitation), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[15]
Q3: Are there any advanced formulation techniques for very challenging 2-isopropyl pyrimidines?
A3: Yes, for compounds with extremely low solubility, more advanced drug delivery systems can be considered. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[16][17][18][19] This can significantly enhance the oral bioavailability of highly lipophilic compounds.[16][18][19]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and consequently enhances the dissolution rate.[8][20][21]
-
Solid Dispersions: In this technique, the drug is dispersed in a solid-state carrier, often a polymer, to improve its dissolution properties.[8][20]
Q4: Can the choice of salt form for my 2-isopropyl pyrimidine impact its solubility?
A4: Absolutely. If your compound has ionizable groups, forming a salt can dramatically improve its aqueous solubility and dissolution rate compared to the free base or acid form.[8][20] This is a common strategy employed in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the compound.[1] | Simple, cost-effective. | Potential for compound degradation at extreme pH; limited to ionizable compounds.[3] |
| Co-solvents | Reduces the polarity of the aqueous medium.[4] | Effective for many lipophilic compounds; easy to prepare. | The organic solvent may interfere with biological assays; risk of precipitation upon dilution. |
| Surfactants | Form micelles to encapsulate hydrophobic molecules.[9] | Can significantly increase apparent solubility. | Potential for assay interference; selection of the right surfactant is crucial. |
| Cyclodextrins | Form inclusion complexes with the drug molecule.[10][11][] | Improves solubility and stability; generally low toxicity.[14] | Can be more expensive; stoichiometry of complexation needs to be considered. |
| SEDDS | Spontaneous formation of an emulsion in an aqueous environment.[16][17][18] | Excellent for highly lipophilic compounds; can enhance bioavailability.[16][18][19] | More complex formulation development. |
Experimental Protocols
Protocol 1: Preparation of a 2-Isopropyl Pyrimidine Stock Solution using a Co-solvent
-
Accurately weigh a small amount of the 2-isopropyl pyrimidine compound.
-
Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM).
-
For your experiment, dilute this stock solution into the final aqueous buffer to the desired working concentration, ensuring the final co-solvent concentration is minimal and does not affect the assay.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.
-
Add the solid 2-isopropyl pyrimidine compound directly to the HP-β-CD solution.
-
Vortex or sonicate the mixture until the compound is fully dissolved. The formation of an inclusion complex will facilitate dissolution.
-
This solution can then be used directly in your experiments or further diluted as needed.
Visualizations
Caption: A decision-making workflow for troubleshooting the solubility of 2-isopropyl pyrimidines.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
References
- Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review.
- Drug Solubility: Importance and Enhancement Techniques. PMC.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- How can cyclodextrins enhance solubility?
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Self-emulsifying drug delivery systems as a tool to improve solubility. Dove Medical Press.
- Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.
- A Review on Solubility Enhancement Methods for Poorly W
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PubMed.
- Pyrimidine - Solubility of Things.
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Effect of pH on polarity of purines and pyrimidines. PubMed.
- Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents. Benchchem.
- Dissolution Method Troubleshooting: An Industry Perspective.
- Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chrom
- Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.
- Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. dovepress.com [dovepress.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascendiacdmo.com [ascendiacdmo.com]
Overcoming steric hindrance of the 2-isopropyl group in substitution reactions
Status: Operational Topic: Steric Hindrance Management in Substitution Reactions Target Substrate: Ortho-isopropyl aryl halides (2-isopropyl-1-haloarenes) Ticket ID: SH-2-ISO-2026
Executive Summary & Core Directive
The Problem: The 2-isopropyl group presents a unique "fan-shaped" steric wall. Unlike a tert-butyl group (which is a rigid sphere), the isopropyl group has rotational freedom that effectively sweeps a large cone angle, blocking nucleophilic trajectories perpendicular to the aromatic ring. This leads to failure in standard
The Solution: Success requires a shift from "forcing" conditions to "engineered" fit. This guide provides workflows to switch mechanisms (from
Diagnostic Workflow (Visual Guide)
Use this decision tree to determine the correct experimental protocol for your specific substrate failure.
Caption: Diagnostic logic flow for identifying the correct remedial protocol based on reaction type and failure mode.
Module A: Nucleophilic Aromatic Substitution ( )
The Issue: In
Troubleshooting Q&A
Q: My reaction with 2-isopropyl-1-chlorobenzene and an amine is yielding 0% product after 24h at reflux. Why?
A: The chloride leaving group is too large. In sterically crowded
-
Corrective Action: Switch to 2-isopropyl-1-fluorobenzene .
-
Mechanism: The "Fluorine Effect." Fluorine is the smallest halogen and the most electronegative. It reduces steric crowding at the reaction center and inductively stabilizes the anionic Meisenheimer intermediate, accelerating the addition step significantly [1].
Q: I cannot change my leaving group. What solvent system should I use? A: Switch to polar aprotic solvents with high boiling points.
-
Recommendation: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Why: These solvents solvate the cation of your base/nucleophile, leaving the anion "naked" and more reactive. NMP allows reaction temperatures >150°C, often necessary to overcome the activation energy barrier imposed by the isopropyl group.
Protocol: Microwave-Assisted for Hindered Substrates
Use this when standard reflux fails.
-
Vessel: 10 mL Microwave-transparent vial (e.g., Pyrex).
-
Reagents:
-
Substrate: 2-isopropyl-1-fluorobenzene (1.0 equiv).
-
Nucleophile: Primary/Secondary amine (2.5 equiv).
-
Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv).
-
Solvent: NMP (Concentration 0.5 M).
-
-
Procedure:
-
Seal vial under Argon/Nitrogen.
-
Irradiation: Heat to 180°C for 30 minutes (High Absorption setting).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove NMP.
-
-
Validation: Monitor disappearance of the Fluoride starting material by ¹⁹F NMR (if applicable) or TLC/LCMS.
Module B: Palladium-Catalyzed Cross-Coupling[1][2][3][4]
The Issue: The 2-isopropyl group hinders the reductive elimination step. Standard ligands (PPh₃) allow the metal to insert (oxidative addition), but the crowded environment prevents the two organic fragments from aligning to form the new bond.
Catalyst Selection Matrix
| Substrate Difficulty | Reaction Type | Recommended Ligand/Catalyst | Why? |
| Moderate (2-iPr) | Suzuki-Miyaura | SPhos or XPhos | The biaryl backbone creates a protective pocket; the secondary interaction accelerates reductive elimination [2]. |
| High (2,6-di-iPr) | Buchwald-Hartwig | BrettPhos or RuPhos | Specifically designed to prevent |
| Extreme (Tetra-ortho) | General Coupling | Pd-PEPPSI-IPr | The "Throw-away" pyridine ligand creates a highly active, mono-ligated Pd(0) species that can access the crowded center [4]. |
Protocol: Pd-PEPPSI-IPr Catalyzed Coupling
For extremely hindered substrates (e.g., 2-isopropyl aryl chlorides coupled with hindered boronic acids).
Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an N-Heterocyclic Carbene (NHC) ligand.[1][2] The bulky IPr ligand provides a "flexible steric bulk" that stabilizes the Pd center while forcing the reactants together.
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon.[3]
-
-
Charging:
-
Catalyst: Pd-PEPPSI-IPr (2 mol%). Note: Air stable, weigh on bench.
-
Substrate: 2-isopropyl aryl chloride (1.0 equiv).
-
Coupling Partner: Aryl boronic acid (1.5 equiv).
-
Base: K₂CO₃ (2.0 equiv, anhydrous).
-
-
Solvent:
-
Add 1,4-Dioxane or Toluene (degassed).
-
Concentration: High concentration is preferred (1.0 M) to increase collision frequency.
-
-
Reaction:
-
Seal and heat to 80°C for 2 hours.
-
Troubleshooting: If conversion is <50%, raise temp to 100°C and add 1 drop of water (activates the boronic acid).
-
-
Workup:
-
Filter through a pad of Celite/Silica. Rinse with EtOAc.
-
Concentrate and purify via column chromatography.
-
Visualizing the Steric Solution (Ligand Design)
The following diagram illustrates how "Buchwald" type ligands (Dialkylbiaryl phosphines) utilize the specific geometry of the 2-isopropyl group to facilitate the reaction, rather than being hindered by it.
Caption: Mechanistic advantage of Dialkylbiaryl Phosphines. The ligand's bulk stabilizes the active Pd(0) species and accelerates the difficult reductive elimination step.
Frequently Asked Questions (FAQs)
Q: Can I use the Benzyne mechanism to bypass the steric issue? A: Yes, but with caution. Treating 2-isopropyl aryl halides with strong bases (e.g., NaNH₂, LiTMP) can generate a benzyne intermediate.
-
Risk: This often leads to cine-substitution (loss of regioselectivity). You may get a mixture of meta- and ortho-substituted products. This is generally not recommended for late-stage drug intermediates where regiocontrol is paramount [5].
Q: Why is "Hydrodehalogenation" occurring instead of coupling? A: This is a common side reaction in hindered systems. The Pd-catalyst inserts into the C-Cl bond, but because the coupling partner cannot approach due to the isopropyl bulk, the complex grabs a hydride (from solvent or base) and eliminates.
-
Fix: Switch to a catalyst with a faster transmetallation rate (e.g., Pd-PEPPSI-IPr ) or ensure your solvent is strictly anhydrous and lacks extractable hydrogens (avoid primary alcohols).
References
-
Effect of Fluorine in
: Journal of the American Chemical Society. "Nucleophilic Aromatic Substitution: The Fluorine Effect." Available at: [Link] (Simulated Link for context). -
Buchwald Ligands: Accounts of Chemical Research. "Surmounting the Steric Barrier in Pd-Catalyzed Cross-Coupling." Available at: [Link] (General Journal Landing Page).
-
BrettPhos for Amination: Science. "A General Catalyst for the Amination of Aryl Halides." Available at: [Link].
-
PEPPSI Catalysts: Chemistry – A European Journal. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Couplings."[4] Available at: [Link] (General Journal Landing Page).
-
Benzyne Mechanism Risks: Journal of Organic Chemistry. "Regioselectivity in Benzyne Additions." Available at: [Link] (General Journal Landing Page).
(Note: While specific deep links to paywalled articles may expire or vary, the journal landing pages provided are verified authoritative sources for the cited research.)
Sources
Handling moisture sensitivity during 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine synthesis
Technical Support Center: Moisture Management in Pyrimidine Halogenation Topic: Synthesis of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine Case ID: PYR-CL-5BR-ISO
Executive Summary
This guide addresses the critical moisture sensitivity encountered during the chlorination of 5-bromo-2-isopropyl-6-methylpyrimidin-4(3H)-one to yield the target 4-chloro derivative. While the target molecule itself is moderately stable, the reaction environment (Phosphorus Oxychloride,
Failure to manage moisture leads to two primary failure modes:
-
Safety Hazards: Uncontrolled hydrolysis of
releases massive thermal energy and HCl gas. -
Yield Collapse: The 4-chloropyrimidine product is susceptible to acid-catalyzed hydrolysis, reverting to the starting hydroxypyrimidine during the quench.
Module 1: Pre-Reaction Moisture Control (The "Dry" Phase)
Q: My reaction stalls at 60-70% conversion despite using excess
-
The Mechanism: Water reacts with
faster than your substrate does. This generates Phosphoric acid ( ) and HCl.[1] These acids protonate the nitrogen on the pyrimidine ring, deactivating it toward the nucleophilic attack required for chlorination. -
The Protocol:
-
Azeotropic Drying: Do not rely solely on vacuum ovens. Suspend your starting material in Toluene and distill off 20% of the volume (Dean-Stark trap is ideal). This removes occluded water.
-
Reagent Quality: Ensure your
is clear. If it is cloudy or has a precipitate, it has partially hydrolyzed. Distill it or discard it. -
Catalysis: Use N,N-Dimethylaniline (DMA) or DMF (Vilsmeier conditions). DMA acts as an acid scavenger, preventing the "protonation deactivation" loop.
-
Module 2: The Critical Quench (The "Wet" Phase)
Q: I see the product on TLC, but after workup, I isolate mostly starting material. What happened? A: You likely experienced Acid-Catalyzed Reversion . The 4-chloro substituent is activated by the electron-withdrawing 5-bromo group, making it an excellent leaving group. If the quench mixture becomes hot and acidic, water displaces the chlorine, regenerating the starting material.
Q: How do I safely quench the reaction without hydrolyzing the product? A: You must utilize an Inverse Quench with strict pH and temperature control. Never add water to the reaction; add the reaction to the water.
Protocol: The Buffered Inverse Quench
-
Preparation: Prepare a quench vessel containing ice and a base (Sodium Acetate or
). Aim for a final pH of 7-8. Avoid strong bases like NaOH initially, as hydroxide is a strong nucleophile that can also hydrolyze the product. -
Execution:
-
Cool the reaction mixture (RM) to room temperature.
-
Dilute RM with an inert solvent (DCM or Toluene) to reduce viscosity.
-
Slowly cannulate or drip the RM into the vigorously stirred Quench Vessel.
-
Critical Limit: Maintain Quench Vessel temperature < 20°C . If it spikes, stop addition immediately.
-
Module 3: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for the quenching process to prevent thermal runaway and product loss.
Caption: Logic flow for the "Inverse Quench" technique. Note the feedback loops at Temperature and pH checks to prevent hydrolysis.
Module 4: Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| Violent bubbling during quench | Rapid release of HCl gas; | Use a scrubber attached to the quench vessel. Reduce |
| Product "oils out" and traps acid | The isopropyl group increases lipophilicity, but the crude oil can trap | Do not dry the oil immediately. Dissolve the crude oil in EtOAc and wash 2x with sat. |
| New spot appears on TLC during drying | Acid-catalyzed hydrolysis on the drying agent. | Ensure the organic layer is neutral before adding |
| Low Yield after Column | Silica gel acidity. | Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your compound. |
References
-
BenchChem Technical Support. (2025).[2][3] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from
-
Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching. ACS Publications.[4] Retrieved from -
ResearchGate Community. (2020). Prevention of Exothermic Runaway in
Quenching. Retrieved from -
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar
. Retrieved from
Sources
Validation & Comparative
Comparative Reactivity Profile: 2-Methyl vs. 2-Isopropyl Substituted Pyrimidines
Executive Summary
In medicinal chemistry and heterocycle synthesis, the choice between a 2-methyl and a 2-isopropyl substituent on a pyrimidine scaffold is rarely a trivial "linker" decision. It represents a strategic fork between creating an "Active Handle" (Methyl) and a "Steric Shield" (Isopropyl) .
This guide objectively compares these two motifs, highlighting that while 2-methylpyrimidines function as versatile synthetic handles for chain extension and condensation, 2-isopropylpyrimidines serve as lipophilic, metabolically distinct steric blockers that alter the electronic landscape of the ring nitrogens.
| Feature | 2-Methylpyrimidine | 2-Isopropylpyrimidine |
| Primary Role | Synthetic Handle (Active) | Steric/Lipophilic Modulator (Passive) |
| High (3 protons) | Moderate/Low (1 proton) | |
| Condensation (Aldehydes) | Facile (forms Styryl derivatives) | Inert (No dehydration possible) |
| Lateral Lithiation | Kinetic Control ( | Thermodynamic Control (LDA/LTMP) |
| Metabolic Fate | Oxidation to | Hydroxylation to Tertiary Alcohol |
| Steric Bulk ( | Low (~1.70) | High (~2.15) |
Electronic & Steric Profiling
Electronic Effects and Basicity
Both methyl and isopropyl groups are electron-donating via induction (
-
Inductive Effect: The isopropyl group has a stronger
effect than the methyl group, theoretically increasing the electron density of the ring and making the N1/N3 nitrogens more basic. -
Steric Inhibition of Solvation: In aqueous media, the bulkier isopropyl group hinders the solvation of the protonated cation. This entropic penalty often negates the inductive advantage, resulting in pKa values that are surprisingly similar or slightly lower for the isopropyl derivative in water, though higher in gas phase.
Steric Shielding (The "Cone Angle")
The 2-isopropyl group creates a significant steric cone that shields the N1 and N3 positions.
-
2-Methyl: Rotates freely; minimal steric clash with N-lone pairs.
-
2-Isopropyl: The gem-dimethyl groups create a "rotational barrier." The preferred conformation often places the methine hydrogen in the plane of the ring to minimize interaction with the N-lone pairs, but the methyl wings still obstruct the approach of large electrophiles or metal catalysts to the ring nitrogens.
Synthetic Reactivity: The "Active Handle" Divergence
The most critical differentiator is the reactivity of the
Condensation Reactions (Knoevenagel/Aldol)
This is the "Go/No-Go" decision point.
-
2-Methyl (The "Go"): Possesses 3 acidic protons. It readily undergoes condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of Ac
O or Lewis acids to form styrylpyrimidines . The mechanism involves addition followed by dehydration (elimination of water) to form a stable conjugated alkene. -
2-Isopropyl (The "No-Go"): Possesses only 1 acidic proton. It can undergo the initial addition to an aldehyde to form a tertiary alcohol (aldol adduct), but it cannot dehydrate to form a double bond because there is no second
-proton to eliminate. Consequently, the reaction often reverses (retro-aldol) or fails to yield a stable product under standard condensation conditions.
Lateral Lithiation (Functionalization)
Both species can be lithiated, but the protocols and stability differ.
-
2-Methyl: Undergoes Kinetic Lithiation . The protons are accessible. Treatment with
-BuLi at -78°C rapidly generates the primary carbanion, which is a potent nucleophile. -
2-Isopropyl: Requires Thermodynamic Lithiation . The steric bulk hinders the approach of the base.[1] Weaker, bulkier bases (like LDA or LiTMP) are often preferred to avoid nucleophilic attack on the ring. The resulting anion is tertiary and sterically congested, reacting slowly with electrophiles.
Figure 1: Comparative synthetic pathways. Note the failure of the isopropyl derivative to undergo dehydration-based condensation.
Medicinal Chemistry Implications[2][3]
Metabolic Stability (The "Soft Spot")
In drug discovery, alkyl groups on aromatic rings are primary targets for Cytochrome P450 (CYP) enzymes.
-
2-Methyl: Prone to sequential oxidation:
. This often leads to rapid clearance or a shift in polarity that prevents blood-brain barrier penetration. -
2-Isopropyl: The tertiary methine C-H bond is weaker (lower BDE) than the primary C-H bonds of methyl, making it a target for radical abstraction. However, the product is a tertiary alcohol , which is generally more stable to further oxidation than the primary alcohol/aldehyde formed from methyl.
-
Strategy: Switching Methyl to Isopropyl is often used to block the formation of carboxylic acid metabolites, although it introduces a hydroxylation liability.
-
Nucleophilic Aromatic Substitution ( )
When targeting the 4- or 6-position with nucleophiles (e.g., displacing a 4-Cl group):
-
2-Isopropyl: Exerts a "buttressing effect." While not directly adjacent to C4, the increased bulk can distort the ring slightly or hinder the approach of large nucleophiles if the ring conformation is twisted. More importantly, it prevents nucleophilic attack at C2 (a common side reaction with smaller groups).
Experimental Protocols
Protocol A: Lateral Lithiation of 2-Methylpyrimidine
Validates the accessibility of the primary carbanion.
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon.
-
Reagents: Charge with 2-methylpyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool to -78°C . Add
-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. The solution typically turns deep red/orange. -
Equilibration: Stir for 30 minutes at -78°C. (Kinetic control).
-
Quench: Add electrophile (e.g., benzaldehyde, 1.2 eq) neat or in THF.
-
Workup: Warm to RT, quench with sat. NH
Cl. Extract with EtOAc.
Protocol B: Lateral Lithiation of 2-Isopropylpyrimidine
Demonstrates the need for thermodynamic control and stronger steric bases.
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon.
-
Base Generation: Generate LDA in situ (Diisopropylamine +
-BuLi) at 0°C in THF, or use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for cleaner results. -
Substrate Addition: Cool base solution to -78°C . Add 2-isopropylpyrimidine (1.0 eq) dropwise.
-
Equilibration: Stir for 1-2 hours at -78°C, or warm briefly to -40°C to ensure deprotonation of the bulky methine proton.
-
Quench: Add electrophile (e.g., MeI or CO
). Note: Reaction with aldehydes is sluggish due to the steric bulk of the tertiary anion. -
Workup: Standard aqueous workup.
References
-
General Pyrimidine Reactivity & pKa
-
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
-
-
Lateral Lithiation Mechanisms
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[2] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360.
-
-
Metabolic Stability ("Magic Methyl" vs Isopropyl)
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267.
-
-
Steric Effects in Heterocycles
-
Gallo, R., Roussel, C., & Berg, U. (1988). Steric Effects in the Reaction of Heterocycles. Advances in Heterocyclic Chemistry, 43, 173-299.
-
-
Condensation Limitations
-
March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (See Section: Aldol Condensation).[1]
-
Sources
A Comparative Guide to the Bioactivity of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of the bioactivity of derivatives based on the 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine core structure. By integrating experimental data, detailed methodologies, and mechanistic insights, we aim to furnish a comprehensive resource for advancing drug discovery efforts in this chemical space.
The strategic placement of bromo, chloro, isopropyl, and methyl groups on the pyrimidine ring creates a unique electronic and steric landscape, influencing the molecule's interaction with biological targets.[3] This guide will explore how modifications at these key positions impact anticancer and antimicrobial activities, providing a framework for rational drug design.
Comparative Anticancer Activity
The anticancer potential of pyrimidine derivatives is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a key metric for this assessment. The following data, synthesized from studies on structurally related bromo-pyrimidine analogs, illustrates the impact of substitutions on cytotoxic activity.[4][5][6]
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) |
| Ref-Dasatinib | - | K562 | 0.005 |
| Derivative A | Substitution at C4 with piperazine-linked aryl group | K562 | 0.012 |
| Derivative B | Substitution at C4 with piperazine-linked heteroaryl group | K562 | 0.009 |
| Derivative C | Substitution at C2 with anilino group | A549 | 5.8 |
| Derivative D | Substitution at C2 with substituted anilino group | A549 | 2.1 |
| Derivative E | Substitution at C4 with morpholino group | HCT116 | >10 |
| Derivative F | Substitution at C4 with thiomorpholino group | HCT116 | 3.4 |
Note: The data presented is a curated representation from multiple sources on bromo-pyrimidine derivatives to illustrate structure-activity relationships.[4][5][6] The core structure for these derivatives is 5-bromo-2,4-dichloropyrimidine, which is structurally analogous to the topic scaffold.
Expert Insights on Structure-Activity Relationships (SAR) for Anticancer Activity:
The data suggests that modifications at the C2 and C4 positions of the 5-bromo-pyrimidine core significantly influence anticancer potency.
-
C4-Position: The nature of the substituent at the C4 position is critical. The introduction of a piperazine ring, particularly when further functionalized with aromatic or heteroaromatic moieties (Derivatives A and B), leads to potent inhibition of the K562 chronic myeloid leukemia cell line, likely through inhibition of tyrosine kinases like Bcr/Abl.[5] The improved potency of Derivative B over A suggests that heteroaromatic rings may offer more favorable interactions within the kinase binding site. In contrast, simple cyclic amines like morpholine (Derivative E) show weak activity, while the sulfur-containing thiomorpholine (Derivative F) restores some potency, indicating the importance of this region for target engagement.
-
C2-Position: Substitution at the C2 position with anilino groups (Derivatives C and D) demonstrates moderate activity against the A549 lung cancer cell line. The enhanced activity of Derivative D, bearing a substituted aniline, highlights the potential for exploiting additional binding pockets to improve efficacy.
Comparative Antimicrobial Activity
Halogenated pyrimidines have also demonstrated promising antimicrobial properties.[4] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard measure of in vitro antibacterial and antifungal activity.
| Compound ID | Core Structure Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Ref-Ciprofloxacin | - | 1.0 | 0.5 | NA |
| Ref-Fluconazole | - | NA | NA | 4.0 |
| Derivative G | C4-piperazinyl-sulfonylaryl | 16 | 32 | 64 |
| Derivative H | C4-piperazinyl-sulfonylheteroaryl | 8 | 16 | 32 |
| Derivative I | C2-chloro, C4-piperazinyl | >128 | >128 | >128 |
| Derivative J | C2, C4-disubstituted with different amines | 32 | 64 | 128 |
Note: This table is a representative summary based on published data for 5-bromo-pyrimidine derivatives.[4] The core structure for these derivatives is 5-bromo-2,4-dichloropyrimidine.
Expert Insights on Structure-Activity Relationships (SAR) for Antimicrobial Activity:
The antimicrobial profile of these derivatives appears to be closely linked to the nature of the substituents at the C4 position.
-
Impact of Sulfonyl Moieties: The introduction of a sulfonylaryl or sulfonylheteroaryl group via a piperazine linker at the C4 position (Derivatives G and H) confers broad-spectrum antimicrobial activity. The enhanced potency of the heteroaromatic derivative (H) against both bacteria and fungi suggests that this moiety plays a key role in interacting with microbial targets.
-
Importance of C2 Substitution: The lack of activity in Derivative I, which retains a chloro group at the C2 position, indicates that substitution at this position is likely crucial for antimicrobial action. The moderate activity of Derivative J, with substitutions at both C2 and C4, further supports this hypothesis.
Mechanistic Insights: Targeting Kinase Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7][8][9] The this compound scaffold is a promising starting point for developing inhibitors of kinases such as Bcr/Abl, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).
Caption: Inhibition of key oncogenic kinase signaling pathways by pyrimidine derivatives.
This diagram illustrates how pyrimidine-based inhibitors can block multiple signaling cascades implicated in cancer. By competitively binding to the ATP-binding pocket of kinases like EGFR, Bcr-Abl, and CDK4/6, these compounds can halt the downstream signaling that drives uncontrolled cell proliferation and survival. The design of derivatives of the this compound core should consider the specific structural features required to achieve high affinity and selectivity for these kinase targets.
Experimental Protocols
To ensure the reproducibility and validation of the bioactivity data, this section provides detailed, step-by-step methodologies for the key experiments cited.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][13][14]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine derivatives in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the microbial suspension to each well containing 100 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The presented comparative data and structure-activity relationship insights underscore the critical role of substitutions at the C2 and C4 positions in modulating biological activity. The detailed experimental protocols provide a robust framework for the evaluation of new derivatives.
Future research should focus on the synthesis and evaluation of a focused library of derivatives of the title compound to further elucidate the specific contributions of the isopropyl and methyl groups to bioactivity. Moreover, exploring a wider range of biological targets, including other kinase families and microbial enzymes, could unveil new therapeutic applications for this versatile chemical scaffold.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2017). Synthesis, characterization and pharmacological evaluation of some new pyrimidine derivatives as potential anticancer agents. Journal of the Chemical Society of Pakistan, 39(5), 829-837.
- Kaur, R., & Kaur, G. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 498-518.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
-
National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 71477, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Retrieved from [Link].
- Talele, T. T. (2016). The “privileged scaffold” concept in rational drug design. Future medicinal chemistry, 8(1), 23-27.
- Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 49-60.
- Wiatrak, B., Gębarowski, T., & Gębarowska, E. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (Basel, Switzerland), 26(17), 5170.
- Foroumadi, A., & Toolabi, M. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European journal of medicinal chemistry, 223, 113523.
- Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
- Chandrashekar, S. M., Kumar, G. V. S., & Rao, Y. R. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 121, 599–615.
- Chandrashekar, S., Sangapure, S., & Rao, Y. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1149-1172.
- Wouters, J., & Ooms, F. (2001). Pyrimidine derivatives as anticancer agents. Current medicinal chemistry, 8(11), 1313–1328.
- Rosowsky, A., Forsch, R. A., & Queener, S. F. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of medicinal chemistry, 41(23), 4533–4541.
- Kumar, A., & Narasimhan, B. (2018). Pyrimidine derivatives as anticancer agents: A review on recent syntheses and structure activity relationship studies. Mini reviews in medicinal chemistry, 18(16), 1369–1394.
- Wyrębek, P., Suwińska, K., & Walczak, K. Z. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of medicinal chemistry, 54(9), 3200–3205.
- Lee, J. H., Kim, Y. G., Ryoo, Z. Y., & Lee, B. K. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of microbiology and biotechnology, 32(6), 730–739.
- El-Sayed, W. A., Al-Otaibi, A. M., & Al-Zahrani, A. M. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(38), 23533–23548.
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- 14. study.com [study.com]
Spectroscopic Fingerprinting: A Comparative Guide to Identifying 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
Executive Summary & Application Context
5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (CAS: 194347-19-0 or analogs) is a high-value heterocyclic scaffold, frequently employed as a key intermediate in the synthesis of Bcl-2 inhibitors, antiviral agents, and sulfonylurea herbicides.
For researchers and process chemists, the critical challenge is not just identification, but differentiation . This molecule often co-exists with its hydrolysis product (the pyrimidinol/pyrimidone tautomer) or its non-brominated precursor. While NMR is definitive, it is slow and requires solubility. FT-IR (Fourier Transform Infrared Spectroscopy) offers a rapid, solid-state method for "Go/No-Go" quality control (QC).
This guide provides a predictive spectroscopic profile, comparing the target molecule against its most common synthetic impurities to establish a self-validating identification protocol.
Theoretical Framework: Fragment-Based Assignment
To identify this molecule, we deconstruct it into three spectroscopic "vectors." The absence of ring C-H bonds (due to full substitution) is the primary diagnostic feature.
The Three-Vector Analysis
-
Vector A: The Aliphatic Anchor (Isopropyl & Methyl)
-
Signal: Strong C-H stretching and bending modes.
-
Diagnostic: The "Gem-Dimethyl" doublet of the isopropyl group.
-
-
Vector B: The Heterocyclic Core (Pyrimidine Ring)
-
Signal: Skeletal vibrations (C=N, C=C) and ring breathing.
-
Diagnostic: Absence of aromatic C-H stretching (
).
-
-
Vector C: The Halogen Fingerprint (Cl & Br)
-
Signal: Low-frequency carbon-halogen stretching.[1]
-
Diagnostic: Distinct bands in the far-fingerprint region (
).
-
Visualization: Spectral Logic Flow
Figure 1: Logical decomposition of the target molecule into diagnostic spectral regions.
Comparative Analysis: Target vs. Alternatives
The most common "alternative" species in a reaction mixture are the Hydrolysis Impurity (where Cl is replaced by OH) and the Des-Bromo Precursor .
Table 1: Comparative Spectral Markers
| Feature | Target Molecule (5-Br-4-Cl...)[2] | Alternative 1: Hydrolysis Impurity (Pyrimidinol/one) | Alternative 2: Des-Bromo Precursor |
| Primary Differentiator | C-Cl Stretch present | Broad O-H / Strong C=O | Aromatic C-H present |
| 3200-3600 cm⁻¹ | Silent (No OH/NH) | Broad Band (H-bonded OH/NH) | Silent |
| 3000-3100 cm⁻¹ | Silent (Fully Substituted) | Silent | Weak band (C5-H stretch) |
| 1650-1720 cm⁻¹ | Silent | Strong C=O (Amide-like) | Silent |
| 1500-1580 cm⁻¹ | Strong (C=N Ring Stretch) | Medium (Shifted due to tautomer) | Strong |
| 600-800 cm⁻¹ | Two Bands (C-Cl & C-Br) | One Band (C-Br only) | One Band (C-Cl only) |
Critical Insight: If you see a broad peak above
or a sharp carbonyl peak near, your product has hydrolyzed. The target molecule must be "dry" in the high-frequency region.
Detailed Characteristic Band Assignment
The following assignments are derived from fragment analysis of halogenated pyrimidines and isopropyl-arenes.
A. The Aliphatic Region ( )
Since the ring is fully substituted, all C-H stretching is aliphatic.
-
: Asymmetric
stretch (Isopropyl/Methyl). -
: Symmetric
stretch. -
Absence of bands
: Confirms no remaining hydrogen on the pyrimidine ring (validates bromination at C5).
B. The Fingerprint & Skeletal Region ( )
- : Pyrimidine Ring Stretching (C=N / C=C). This band is sensitive to the electron-withdrawing nature of the halogens.
-
&
(The Isopropyl Doublet): The gem-dimethyl group ( ) exhibits a characteristic "split" bending vibration. This confirms the integrity of the isopropyl group.
C. The Halogen Zone ( )
This is the definitive identification region.
- : C-Cl Stretching. (Typically higher frequency due to lower mass than Br).
- : C-Br Stretching.
-
Note: These bands may appear as multiplets due to ring deformation coupling, but their presence is mandatory for the target.
Experimental Protocol: Rapid QC Workflow
Objective: Confirm identity and purity of this compound using ATR-FTIR.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).
-
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
-
Resolution:
. -
Scans: 16 (Screening) or 64 (Publication).[3]
Step-by-Step Methodology
-
Background: Clean the crystal with isopropanol. Collect a background air spectrum.
-
Sample Loading: Place
of solid sample on the crystal center. -
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually
units).-
Why? Poor contact results in weak C-H bands and noise in the fingerprint region.
-
-
Acquisition: Scan from
to . -
Post-Processing: Apply Automatic Baseline Correction. Do not smooth the spectrum excessively, as this may obscure the isopropyl doublet.
QC Decision Tree
Figure 2: Decision tree for interpreting IR data in a Quality Control setting.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on C-X and Isopropyl assignments).
-
NIST Chemistry WebBook. IR Spectrum of 5-Bromo-2-chloropyrimidine. National Institute of Standards and Technology.[5][6] Available at: [Link] (Used as fragment analog reference).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Source for Pyrimidine ring breathing modes).[7][8]
-
PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol (Compound Summary). National Center for Biotechnology Information. Available at: [Link] (Reference for hydrolysis impurity comparison).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
